An In-depth Technical Guide to the Mechanistic Profile of 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride
Abstract This technical guide provides a comprehensive analysis of the synthesis and potential mechanism of action of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride. Due to the limited availability of direct resear...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the synthesis and potential mechanism of action of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride. Due to the limited availability of direct research on this specific molecule, this paper synthesizes information from closely related structural analogs to build a predictive mechanistic framework. The core structure, a derivative of the amino acid phenylalanine, suggests potential interactions with various biological targets. This guide will explore these possibilities, drawing on established knowledge of similar compounds to inform potential research and development pathways. We will delve into the structure-activity relationships of N-alkyl-3-phenylpropanamide derivatives, examine potential therapeutic applications based on these relationships, and provide detailed hypothetical experimental protocols to elucidate the compound's true mechanism of action.
Postulated Mechanisms of Action Based on Structural Analogs
Given the absence of direct research, we can infer potential mechanisms of action by analyzing the biological activities of structurally similar compounds. The core scaffold of 2-Amino-N-isobutyl-3-phenylpropanamide suggests several plausible biological targets.
Potential as an Anti-inflammatory Agent
Derivatives of phenylpropanoic acid are well-established as non-steroidal anti-inflammatory drugs (NSAIDs). For instance, Ibuprofen, which is 2-(4-isobutylphenyl)propanoic acid, exerts its effect through the inhibition of cyclooxygenase (COX) enzymes. While 2-Amino-N-isobutyl-3-phenylpropanamide is not a direct analog, the presence of the phenyl and isobutyl moieties could confer some affinity for the COX enzymes.
Hypothetical Signaling Pathway: COX Inhibition
Caption: Postulated inhibition of COX enzymes by the compound.
Potential as a Modulator of Neurological Pathways
The phenylalanine backbone is a precursor to several neurotransmitters. It is plausible that derivatives could interact with enzymes or receptors within these pathways. For example, some 3-phenylpropanamide derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of BChE is a therapeutic strategy for Alzheimer's disease.
Potential as an Anticancer Agent
Research into β-phenylalanine derivatives has revealed potential antiproliferative activity in cancer cell lines.[1][2] The mechanisms often involve the induction of apoptosis through various signaling cascades. The structural features of 2-Amino-N-isobutyl-3-phenylpropanamide could allow it to interact with targets involved in cell cycle regulation or programmed cell death.
Proposed Experimental Workflows for Mechanistic Elucidation
To definitively determine the mechanism of action of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, a systematic series of in vitro and in vivo experiments is required.
Initial Target Screening
A broad-based initial screening against a panel of common drug targets would be the most efficient starting point. This could include a diverse array of receptors, enzymes, and ion channels.
Chemical Structure, Synthesis, and Applications of 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride: A Technical Guide
Executive Summary In the landscape of modern peptidomimetic drug discovery, the strategic modification of natural amino acids is paramount for overcoming poor pharmacokinetic profiles. 2-Amino-N-isobutyl-3-phenylpropanam...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern peptidomimetic drug discovery, the strategic modification of natural amino acids is paramount for overcoming poor pharmacokinetic profiles. 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is a highly versatile, synthetically modified derivative of the essential amino acid L-phenylalanine. By converting the native carboxylic acid into an isobutyl amide, researchers can significantly enhance the lipophilicity, metabolic stability, and structural rigidity of the resulting scaffold.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, mechanistic synthetic workflows, and downstream applications in the development of protease inhibitors and asymmetric catalysts.
Chemical Identity & Structural Significance
The compound, registered under CAS: 1236254-71-91, functions as a critical chiral building block. Its architecture is defined by three distinct functional domains:
The Phenyl Ring: Provides a hydrophobic core capable of engaging in
π−π
stacking interactions within enzyme active sites.
The Isobutyl Amide Moiety: Acts as a dipeptide isostere (often mimicking a Phe-Leu sequence). The amide bond is highly resistant to standard proteolytic cleavage compared to ester or native peptide linkages.
The Primary Amine (Hydrochloride Salt): Serves as the nucleophilic handle for subsequent chain elongation or functionalization. The hydrochloride salt form ensures bench-stable storage by preventing spontaneous intermolecular condensation or degradation.
As an application scientist, I emphasize that the synthesis of chiral amino acid derivatives requires strict control over reaction kinetics to prevent epimerization at the
α
-carbon. The optimal route involves the amidation of Boc-protected L-phenylalanine followed by controlled acidic deprotection.
Protocol A: HATU-Mediated Amidation
Causality & Rationale: Traditional carbodiimides (like EDC/HOBt) can lead to transient oxazolone intermediates, which promote racemization. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because it rapidly converts the O-acyluronium intermediate into a highly reactive OAt-active ester. The internal basicity of the 7-azabenzotriazole ring accelerates aminolysis, kinetically outcompeting racemization pathways 2.
Step-by-Step Procedure:
Pre-activation: Dissolve 1.0 eq of Boc-L-Phenylalanine and 1.1 eq of HATU in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
Deprotonation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes. Self-Validation Check: The solution will turn a pale yellow, indicating the formation of the active OAt-ester.
Aminolysis: Dropwise add 1.2 eq of isobutylamine. Stir at room temperature for 2 hours.
Workup: Quench with saturated aqueous
NaHCO3
. Extract with Ethyl Acetate. Wash the organic layer sequentially with 1N HCl, water, and brine to remove the tetramethylurea byproduct and unreacted amines. Dry over
Na2SO4
and concentrate in vacuo.
Protocol B: Boc-Deprotection
Causality & Rationale: Aqueous acids risk hydrolyzing the newly formed amide bond. Utilizing anhydrous 4M HCl in dioxane ensures clean cleavage of the tert-butoxycarbonyl (Boc) group, evolving isobutylene and
CO2
gases while directly precipitating the desired hydrochloride salt.
Step-by-Step Procedure:
Dissolution: Dissolve the crude Boc-L-Phe-isobutylamide in a minimal volume of anhydrous Dichloromethane (DCM).
Cleavage: Add 10 eq of 4M HCl in dioxane. Stir at room temperature for 1 hour. Self-Validation Check: Gas evolution (
CO2
) should be immediately visible. A white precipitate will begin to form as the hydrochloride salt is insoluble in the DCM/dioxane mixture.
Isolation: Add cold diethyl ether to force complete precipitation. Filter the solid, wash with cold ether, and dry under high vacuum to yield 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride.
Caption: Workflow for the high-yield synthesis of 2-Amino-N-isobutyl-3-phenylpropanamide HCl.
Downstream Applications in Drug Development
Precursor to Chiral Diamines
A primary industrial application of this compound is its reduction to chiral diamines, specifically (S)-2-Amino-1-[(2-methylpropyl)amino]-3-phenylpropane. Standard reduction using
LiAlH4
can be overly harsh and difficult to scale. A highly efficient, chemoselective alternative utilizes a Sodium Borohydride (
NaBH4
) and Iodine (
I2
) system in THF 3.
Mechanistic Insight: The reaction between
NaBH4
and
I2
generates borane (
BH3
) in situ. Borane acts as an electrophilic reducing agent, coordinating to the electron-rich amide carbonyl oxygen, subsequently facilitating the reduction to the amine without eroding the delicate stereocenter at the
α
-carbon.
Peptidomimetics and Protease Inhibitors
In the design of HIV and HCV protease inhibitors, native peptide substrates are rapidly degraded by endogenous peptidases. By incorporating 2-Amino-N-isobutyl-3-phenylpropanamide into the drug scaffold, researchers replace the scissile peptide bond with a sterically hindered, enzymatically stable isobutyl amide. Alternatively, when reduced to the diamine, it serves as a core structural motif for transition-state analogs that bind irreversibly to the catalytic aspartate residues of viral proteases.
Caption: Downstream applications of the compound in drug discovery and asymmetric catalysis.
References
ChemicalBook. "1236254-71-9 CAS Manufactory". Available at:1
Google Patents. "WO1994007841A1 - Process for reducing carboxylic acids or carboxylic acid derivatives, and novel compounds". Available at: 3
Benchchem. "Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols". Available at: 2
ACS Publications. "A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator". Available at: 4
Solubility Profile of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride in DMSO and Water: A Methodological and Predictive Analysis
An In-Depth Technical Guide for Researchers Abstract Introduction: The Critical Role of Solubility 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is a synthetic compound featuring a primary amine, an N-substituted...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers
Abstract
Introduction: The Critical Role of Solubility
2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is a synthetic compound featuring a primary amine, an N-substituted amide, and a phenyl group. Its structure suggests potential applications as a building block in medicinal chemistry or as a candidate in discovery pipelines. For any compound to be viable in a biological or pharmaceutical context, its solubility is a cornerstone physicochemical property. It dictates how a compound can be stored, prepared for assays, and ultimately, how it might behave in terms of bioavailability and formulation.
This guide addresses the two most common solvent systems in early-stage research:
Water: The universal biological solvent. Aqueous solubility is a key determinant of a compound's potential for in vivo applications.
DMSO: A powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and non-polar molecules, making it the standard for creating high-concentration stock solutions in compound libraries.[1][2]
Understanding the solubility limits in these solvents is not merely procedural; it is fundamental to ensuring data integrity and the successful progression of research projects.
Theoretical & Predictive Solubility Analysis
The principle of "like dissolves like" provides a strong framework for predicting solubility.[3][4] This involves assessing the interplay between the solute's functional groups and the solvent's properties.
Amine Hydrochloride (-NH₃⁺Cl⁻): This is the dominant feature driving aqueous solubility. As a salt, the molecule is already in an ionized state, which is highly favorable for interaction with polar water molecules.
Amide Group (-C(=O)NH-): This group is polar and can act as both a hydrogen bond donor and acceptor, further contributing to solubility in polar protic solvents like water.
Non-Polar Moieties:
Phenyl Ring (C₆H₅-): This large, aromatic group is hydrophobic and will detract from aqueous solubility.
Isobutyl Group (-CH₂CH(CH₃)₂): This bulky alkyl group is also hydrophobic and will negatively impact water solubility.
2.2. Solvents
Water (H₂O): A highly polar, protic solvent with a high dielectric constant. It excels at solvating ions and molecules capable of hydrogen bonding.[5]
Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): A polar aprotic solvent. While it has a large dipole moment, it lacks donor hydrogens for hydrogen bonding. Its power lies in its ability to disrupt solute-solute interactions and solvate a wide range of molecules, including those with both polar and non-polar character.[1]
2.3. Solubility Predictions
In Water: The presence of the hydrochloride salt is expected to make the compound moderately to highly soluble in water . The ionic nature of the amine salt will likely overcome the hydrophobicity of the phenyl and isobutyl groups. However, the solubility will be highly pH-dependent . In basic solutions (pH > pKa of the amine), the amine will be deprotonated to its neutral free base form, drastically reducing aqueous solubility as the hydrophobic characteristics become dominant.[6][7]
In DMSO: The compound is predicted to be highly soluble in DMSO . DMSO is an exceptional solvent for compounds containing both polar (amide, salt) and non-polar (phenyl, isobutyl) functionalities.[8][9] It can effectively solvate the entire molecule, leading to high solubility, likely in the range of >100 mM.
To move from prediction to quantification, a rigorous experimental method is required. The shake-flask technique is the universally accepted standard for determining thermodynamic equilibrium solubility, as it ensures the solvent is fully saturated with the solute.[10]
Orbital shaker or rotator with temperature control
Centrifuge
Calibrated pH meter (for aqueous measurements)
HPLC-UV system for quantification
Volumetric flasks, pipettes, and syringes
0.22 µm syringe filters (PTFE for DMSO, PVDF for aqueous)
3.2. Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Equilibrium Solubility Measurement.
3.3. Step-by-Step Protocol
Preparation: Add an excess amount of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride (e.g., ~10 mg, ensuring undissolved solid is visible) to a 2.0 mL glass vial. The key is to ensure saturation; the exact excess mass is not critical.
Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL of water or DMSO) to the vial.
Equilibration: Tightly seal the vial and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached.
Phase Separation: After equilibration, let the vials stand for 1 hour to allow for preliminary settling. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. Immediately perform a precise serial dilution of the filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard calibration curve prepared from the same compound.
pH Measurement (Aqueous Only): For the aqueous sample, measure the pH of the remaining supernatant to report the solubility at that specific pH.[10]
Data Presentation & Interpretation
Quantitative results from the experimental protocol should be summarized clearly. This allows for direct comparison and use in subsequent experimental design.
Table 1: Experimentally Determined Solubility Data
Parameter
Solvent: Water
Solvent: DMSO
Temperature
25 °C
25 °C
Final pH
[Insert Measured Value]
N/A
Solubility (mg/mL)
[Insert Calculated Value]
[Insert Calculated Value]
Solubility (mM)
[Insert Calculated Value]
[Insert Calculated Value]
Observations
[e.g., Clear solution]
[e.g., Clear solution]
Causality Behind Choices:
Why Excess Solid? To ensure the solution is truly saturated, representing the thermodynamic solubility limit.
Why 24-48 Hours Equilibration? Some compounds, especially crystalline forms, can take a long time to dissolve and reach equilibrium. A shorter time might measure kinetic solubility, which is often an overestimation.[8]
Why Centrifugation and Filtration? To ensure no microscopic solid particles are carried over into the analytical sample, which would falsely inflate the measured solubility.
Practical Guide: Stock Solution Preparation & Use
For most lab applications, particularly in biology and screening, a high-concentration stock solution is first prepared in DMSO.
5.1. Protocol for 100 mM DMSO Stock Preparation
Calculation: Determine the mass of the compound needed. For a 100 mM solution in 1 mL: Mass (mg) = 0.1 mmol * MW (g/mol). (Note: The molecular weight of the hydrochloride salt must be used).
Weighing: Accurately weigh the calculated mass into a sterile vial.
Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.
Solubilization: Gently vortex the solution. If needed, sonication in a water bath for 5-10 minutes can aid dissolution. Gentle warming (to ~37°C) can be used cautiously, but stability must be considered.[2]
Storage: Once fully dissolved, aliquot into single-use volumes and store at -20°C or -80°C in tightly sealed containers to prevent water absorption, as DMSO is highly hygroscopic.[2]
5.2. Mitigating Precipitation: The Serial Dilution Workflow
A common failure point occurs when a compound soluble in 100% DMSO precipitates upon "crash" dilution into an aqueous buffer. This is because the solvent environment changes abruptly from highly favorable (DMSO) to less favorable (water).
Best Practice: Perform intermediate serial dilutions in 100% DMSO before the final dilution into the aqueous medium. This minimizes the concentration of the compound being introduced to the aqueous environment at the final step.
Caption: Serial vs. Direct Dilution to Prevent Compound Precipitation.
Conclusion
While specific solubility values for 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride require empirical determination, a thorough analysis of its chemical structure provides a strong predictive foundation. The compound is expected to be highly soluble in DMSO and possess significant, though pH-dependent, solubility in water due to its amine hydrochloride salt form. By employing the robust, self-validating shake-flask protocol detailed herein, researchers can confidently generate accurate and reproducible solubility data. Furthermore, adherence to best practices for stock solution preparation and serial dilution will ensure the integrity of downstream experiments, preventing common artifacts such as compound precipitation and enabling reliable scientific outcomes.
References
National Center for Biotechnology Information (2024). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubChem.[Link]
Unknown Author. (n.d.). Solubility and Distribution Phenomena. University of Babylon.[Link]
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.[Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-3-phenylpropanamide. PubChem.[Link]
Singh, S. et al. (2021). Solubility: An overview. International Journal of Pharmaceutical Chemistry and Analysis.[Link]
U.S. Pharmacopeia. (2011). Description and Solubility. U.S. Pharmacopeia.[Link]
Menon, V. et al. (1975). Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25°. Zenodo.[Link]
U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA.[Link]
Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know. Ziath.[Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride. PubChem.[Link]
NextSDS. (n.d.). 2-Amino-N-phenylpropanamide hydrochloride — Chemical Substance Information. NextSDS.[Link]
Gaylord Chemical. (n.d.). Solubility Data of DMSO. Scribd.[Link]
Technical Whitepaper: 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride – Molecular Characterization, Synthesis, and Applications
Executive Summary In the landscape of modern drug discovery and peptidomimetic design, chiral amino acid amides serve as foundational building blocks. 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is a highly vers...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and peptidomimetic design, chiral amino acid amides serve as foundational building blocks. 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is a highly versatile phenylalanine derivative utilized extensively in the synthesis of protease inhibitors and central nervous system (CNS) active compounds.
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of this compound. This guide details its core physicochemical specifications (including its exact molecular weight and CAS registry number), explores the causality behind its synthetic workflows, and establishes a self-validating analytical protocol to ensure high-fidelity experimental outcomes.
Chemical Identity and Core Specifications
Understanding the exact molecular specifications of a building block is the first step in ensuring reproducible downstream pharmacology. Interestingly, this compound shares its exact molecular formula and weight with the well-known local anesthetic Prilocaine, representing a classic example of structural isomerism . While Prilocaine is an N-propyl-alanine derivative, our target is an N-isobutyl-phenylalanine derivative.
Table 1: Physicochemical Properties & Registry Data
Table 2: Stoichiometric Mass Breakdown (C₁₃H₂₁ClN₂O)
Element
Atomic Mass ( g/mol )
Quantity
Total Mass Contribution
Mass Percentage
Carbon (C)
12.011
13
156.14 g/mol
60.81%
Hydrogen (H)
1.008
21
21.17 g/mol
8.24%
Nitrogen (N)
14.007
2
28.01 g/mol
10.91%
Oxygen (O)
15.999
1
16.00 g/mol
6.23%
Chlorine (Cl)
35.450
1
35.45 g/mol
13.81%
Total
256.77 g/mol
100.00%
Synthetic Workflow and Mechanistic Causality
The synthesis of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride requires precise control over the chiral center at the alpha-carbon. We utilize a standard solution-phase peptide coupling strategy.
Figure 1: Stepwise synthetic workflow for 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Amine Protection (Boc-Phe-OH Synthesis)
Procedure: Dissolve L-Phenylalanine (1.0 eq) in a 1:1 mixture of 1M NaOH and dioxane. Cool to 0°C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir for 12 hours at room temperature. Acidify with 1M KHSO₄ and extract with ethyl acetate.
Causality: The primary amine must be masked to prevent uncontrolled self-condensation (polymerization) when the carboxylic acid is later activated. The Boc group is chosen for its orthogonality and clean removal under anhydrous acidic conditions.
Step 2: Amide Bond Formation
Procedure: Dissolve Boc-Phe-OH (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 minutes to pre-activate the acid. Add isobutylamine (1.1 eq) and stir for 18 hours. Quench with water and extract with dichloromethane.
Causality: EDC is a water-soluble carbodiimide that activates the carboxyl group. However, carbodiimide activation alone can lead to the formation of an oxazolone intermediate, causing racemization of the chiral alpha-carbon. HOBt is added to rapidly intercept the activated intermediate, forming a stable active ester that suppresses racemization and ensures high enantiomeric excess . DIPEA acts as a non-nucleophilic base to keep the isobutylamine deprotonated and highly nucleophilic.
Step 3: Deprotection and Hydrochloride Salt Formation
Procedure: Dissolve the purified Boc-Phe-NH-iBu intermediate in minimal dry dichloromethane. Add 4M HCl in dioxane (10 eq) at 0°C. Stir for 2 hours. Evaporate the solvent under reduced pressure and triturate the residue with diethyl ether to precipitate the product.
Causality: The acidic environment cleaves the Boc group, releasing gaseous isobutylene and CO₂, which drives the reaction forward via Le Chatelier's principle. Utilizing anhydrous HCl in dioxane directly yields the hydrochloride salt. We isolate the compound as an HCl salt rather than a free base because free amine derivatives of phenylalanine are prone to oxidation and are often difficult-to-handle waxy solids. The HCl salt guarantees a highly crystalline, stable powder with excellent aqueous solubility for subsequent in vitro biological assays.
Self-Validating Analytical Workflow
To ensure trustworthiness, the synthesized compound must undergo a multi-modal analytical validation. This system ensures that both the molecular weight and the chiral integrity of the molecule are preserved.
Figure 2: Multi-modal analytical validation workflow for structural and chiral integrity.
Analytical Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS): Run the sample using a C18 column with a water/acetonitrile gradient (0.1% formic acid). In positive Electrospray Ionization (ESI+) mode, the exact mass of the free base (220.16 Da) will be protonated. Validation Check: A predominant peak at m/z 221.16 [M+H]⁺ confirms the successful coupling and deprotection, validating the 256.77 g/mol molecular weight of the bulk salt.
Nuclear Magnetic Resonance (NMR): Dissolve the salt in DMSO-d₆. Validation Check: The presence of a distinct doublet integrating for 6 protons around 0.8 ppm confirms the incorporation of the isobutyl group, while the multiplet at 7.2-7.4 ppm (5 protons) confirms the intact phenylalanine aromatic ring.
Chiral HPLC: Run the sample on a Daicel Chiralpak column. Validation Check: A single peak confirming an enantiomeric excess (ee) > 99% self-validates the choice of HOBt in the synthetic protocol, proving that the alpha-carbon did not epimerize.
2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride stability under physiological pH
Stability Profiling of 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride at Physiological pH (7.4): A Technical Guide for Preclinical Development Executive Summary The transition of small-molecule candidates from the...
Author: BenchChem Technical Support Team. Date: March 2026
Stability Profiling of 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride at Physiological pH (7.4): A Technical Guide for Preclinical Development
Executive Summary
The transition of small-molecule candidates from the solid state into aqueous physiological assays requires a rigorous understanding of their physicochemical stability. This technical guide provides an in-depth mechanistic analysis of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride —a synthetic
α
-amino amide derivative of phenylalanine—focusing on its kinetic behavior, degradation pathways, and analytical handling at physiological pH (7.4) and 37°C.
Physicochemical Architecture and pH-Dependent Speciation
To predict the stability of 2-Amino-N-isobutyl-3-phenylpropanamide, one must first deconstruct its molecular architecture. The molecule features three critical domains: a lipophilic phenyl ring, an
α
-primary amine, and an amide bond substituted with a bulky N-isobutyl group.
The pKa Shift and Speciation:
In a standard free amino acid like phenylalanine, the
α
-amino group has a pKa of approximately 9.13[1]. This high pKa is partially stabilized by the adjacent negatively charged carboxylate ion. However, converting the carboxylate into a neutral amide abolishes this electrostatic stabilization, shifting the pKa of the
α
-amine downward to approximately 7.5.
Because physiological pH (7.4) is nearly identical to the compound's pKa, the molecule exists in a dynamic, near-equimolar equilibrium. Upon dissolution of the highly soluble hydrochloride salt, the solution rapidly equilibrates to yield approximately 55% of the protonated ammonium species (
NH3+
) and 45% of the nucleophilic free base (
NH2
). This speciation directly dictates the molecule's susceptibility to specific degradation pathways.
pH-dependent equilibrium and primary degradation pathways of the alpha-amino amide at pH 7.4.
Mechanistic Degradation Pathways at pH 7.4
Resistance to Spontaneous Amide Hydrolysis
Amides are notoriously resistant to spontaneous hydrolysis at neutral pH due to the strong resonance stabilization between the nitrogen lone pair and the carbonyl
π
-system[2]. For this specific compound, the N-isobutyl group acts as a critical structural shield.
Causality of Stability: Amide hydrolysis requires a water molecule or hydroxide ion to execute a nucleophilic attack on the carbonyl carbon, forming a high-energy tetrahedral intermediate. The bulky, branched nature of the isobutyl group creates severe steric hindrance, physically blocking the Bürgi-Dunitz trajectory required for nucleophilic attack. Consequently, the activation energy (
Ea
) for hydrolysis is insurmountable at 37°C without enzymatic catalysis (e.g., amidases), rendering chemical hydrolysis kinetically negligible[3].
Alpha-Proton Exchange and Racemization
The most probable chemical degradation route at pH 7.4 is racemization. The electron-withdrawing nature of the amide carbonyl increases the acidity of the
α
-proton. In a physiological buffer, basic species (such as
HPO42−
in PBS) can slowly abstract this proton from the free base fraction. This abstraction forms a planar, resonance-stabilized carbanion (enolate-like) intermediate. Subsequent reprotonation from the aqueous solvent can occur from either molecular face, slowly converting the enantiopure compound into a racemic mixture over extended incubation periods.
Intermolecular Aminolysis (Dimerization)
While the unprotonated free base fraction (~45%) is nucleophilic, intermolecular attack on another molecule's amide carbonyl (leading to oligomerization) is sterically precluded by the N-isobutyl group. The steric clash between the bulky isobutyl chain and the incoming benzyl-substituted
α
-amine prevents the formation of the necessary transition state.
To empirically validate the stability of 2-Amino-N-isobutyl-3-phenylpropanamide, a rigorous, self-validating LC-MS/MS protocol must be employed. The inclusion of an isotopically labeled internal standard (IS) and a zero-time (
t0
) control ensures that any observed signal decay is due to true chemical degradation rather than matrix effects, non-specific binding, or extraction inefficiencies.
Step-by-Step Methodology:
Matrix Preparation: Prepare a 100 mM Phosphate Buffered Saline (PBS) solution, adjusted precisely to pH 7.40 at 37°C.
Analyte Spiking: Reconstitute the lyophilized hydrochloride salt in ultra-pure LC-MS grade water to form a 1 mM stock. Immediately spike this into the pre-warmed PBS to achieve a final assay concentration of 10 µM.
Incubation: Incubate the solution in a thermoshaker at 37°C and 300 RPM.
Sampling & Quenching: At designated time points (
t
= 0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing 100 nM of a deuterated internal standard (e.g.,
d5
-phenylalanine derivative). Causality: The cold ACN crashes out buffer salts/proteins and instantly halts any base-catalyzed enolization by drastically altering the dielectric constant of the medium.
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze via UPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the parent
→
product ion transitions for both the analyte and the IS.
Standardized LC-MS/MS workflow for evaluating physiological stability and degradation kinetics.
Quantitative Data & Kinetic Modeling
Based on the physicochemical principles of sterically hindered
α
-amino amides, the following table summarizes the projected kinetic degradation parameters across different pH environments. Data is modeled assuming pseudo-first-order degradation kinetics (
Ct=C0e−kobst
).
Environmental Condition
Dominant Degradation Pathway
Estimated
kobs
(
h−1
)
Projected Half-Life (
t1/2
)
Stability Assessment
pH 1.2, 37°C (Gastric)
Acid-Catalyzed Hydrolysis
<0.001
>690
hours
Highly Stable (Protonated)
pH 7.4, 37°C (Physiological)
Racemization (Enolization)
∼0.005
∼140
hours
Stable for standard assays
pH 10.0, 37°C (Basic)
Base-Catalyzed Hydrolysis/Racemization
0.085
∼8
hours
Unstable (Free Base dominant)
Note: The highly stable profile at pH 7.4 indicates that the compound will maintain >95% structural integrity during standard 24-hour in vitro biological assays.
Formulation & Handling Recommendations
To maintain absolute scientific integrity during preclinical evaluations, the following handling directives must be strictly observed:
Solid-State Storage: Store the compound in its hydrochloride salt form at -20°C in a desiccator. The hygroscopic nature of HCl salts can draw in ambient moisture, which over months could facilitate slow solid-state degradation.
Stock Solutions: Always reconstitute the primary stock in unbuffered, slightly acidic LC-MS grade water (pH ~5.5-6.0) rather than directly in PBS. This keeps the molecule fully protonated and stable. Dilute into the pH 7.4 working buffer immediately prior to the start of the assay to prevent premature base-catalyzed racemization.
References
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from[Link]
Menger, F. M., & Ladika, M. (1987). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society. Retrieved from[Link]
In Vitro Toxicity Profiling of 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride: A Comprehensive Pre-Clinical Framework
Executive Summary & Toxicological Rationale The evaluation of novel synthetic small molecules requires a rigorous, mechanistically grounded approach to in vitro toxicology. 2-Amino-N-isobutyl-3-phenylpropanamide hydrochl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Toxicological Rationale
The evaluation of novel synthetic small molecules requires a rigorous, mechanistically grounded approach to in vitro toxicology. 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride (CAS 1236254-71-9) is a synthetic phenylalanine derivative characterized by a lipophilic isobutyl amide group and a primary amine. While its specific pharmacological applications may vary, its physicochemical profile—acting as an amphiphilic cation at physiological pH—necessitates a targeted toxicity profiling strategy.
As a Senior Application Scientist, I approach toxicity not as a binary "live/dead" readout, but as a cascade of cellular events. Small lipophilic amines frequently exhibit off-target effects such as mitochondrial uncoupling, lysosomal trapping (phospholipidosis), and subsequent oxidative stress. To accurately profile this compound, we must deploy a tiered, self-validating workflow that moves from basal cytotoxicity (the "What") to high-resolution bioenergetic profiling (the "Why").
Figure 1: Tiered in vitro toxicity screening workflow for small molecule evaluation.
The structural anatomy of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride dictates its interaction with cellular microenvironments. The isobutyl group increases the molecule's partition coefficient (LogP), allowing it to easily cross the plasma membrane. However, the primary amine (pKa ~9.0) remains protonated in acidic subcellular compartments like lysosomes and the mitochondrial intermembrane space.
This amphiphilic nature can lead to ion trapping . When the compound accumulates in the mitochondria, it can dissipate the proton motive force, leading to mitochondrial depolarization. This disrupts the electron transport chain (ETC), triggering Reactive Oxygen Species (ROS) generation and a precipitous drop in intracellular ATP .
Figure 2: Proposed intracellular mechanistic toxicity pathway for aliphatic amides.
Tier 1: Basal Cytotoxicity & Viability Profiling
To establish the baseline toxicity of the compound, we multiplex two orthogonal assays: ATP Depletion and Lactate Dehydrogenase (LDH) Release .
The Causality: Relying solely on metabolic dyes (like MTT or Resazurin) can yield false positives if the compound directly interacts with the dye or temporarily stalls metabolism without causing cell death. ATP quantitation via luciferase is the most sensitive and immediate predictor of cell viability, while extracellular LDH release confirms irreversible plasma membrane rupture (necrosis) . By multiplexing these, we can differentiate between a cytostatic effect (low ATP, low LDH) and a cytotoxic effect (low ATP, high LDH).
Protocol 1: Multiplexed ATP Depletion and LDH Release Assay
1. Cell Seeding & Acclimation:
Seed HepG2 (hepatocyte model) and HEK293 (renal model) cells at 10,000 cells/well in a 96-well opaque-walled tissue culture plate using 100 µL of DMEM + 10% FBS.
Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and log-phase growth recovery.
2. Compound Formulation & Dosing:
Prepare a 100 mM master stock of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride in 100% anhydrous DMSO.
Perform a 10-point, 3-fold serial dilution in culture media. Critical: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.1% v/v to prevent solvent-induced baseline toxicity.
Dose cells and incubate for 72 hours.
3. LDH Release Measurement (Membrane Integrity):
Transfer 50 µL of the supernatant from each well to a fresh 96-well clear plate.
Add 50 µL of LDH assay reagent (e.g., CytoTox 96®) to the supernatant. Incubate in the dark for 30 minutes at room temperature.
Add 50 µL of Stop Solution and measure absorbance at 490 nm.
4. ATP Quantitation (Cell Viability):
Equilibrate the original cell culture plate (now containing 50 µL media) to room temperature for 30 minutes.
Add 50 µL of ATP bioluminescence reagent (e.g., CellTiter-Glo®) directly to the cells.
Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Record luminescence with an integration time of 0.5–1.0 second per well.
Quality Metric: Calculate the Z'-factor between the vehicle control and positive control. The assay is only valid if Z' ≥ 0.5 .
Tier 2: Mechanistic Toxicology & Bioenergetics
If the Tier 1 IC₅₀ is determined to be <100 µM, we must identify the subcellular mechanism of action. Given the compound's structure, mitochondrial uncoupling and subsequent oxidative stress are the primary suspects .
The Causality: The Seahorse Extracellular Flux Analyzer measures the Oxygen Consumption Rate (OCR) in real-time. By sequentially injecting mitochondrial inhibitors, we can map the exact site of toxicity. If 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride acts as an uncoupler, we will see an immediate spike in basal OCR. If it inhibits the ETC, basal OCR will crash.
1. Sensor Calibration & Cell Prep:
Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.
Hydrate the XF sensor cartridge with calibrant at 37°C in a non-CO₂ incubator overnight.
2. Acute Compound Exposure & Assay Execution:
Wash cells and replace media with unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine; pH 7.4).
Load the sensor cartridge ports:
Port A: 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride (at 1x, 3x, and 10x the Tier 1 IC₅₀).
Port B: Oligomycin (1.5 µM final) - Inhibits ATP Synthase.
Port C: FCCP (1.0 µM final) - Uncouples the inner membrane.
Port D: Rotenone/Antimycin A (0.5 µM final) - Shuts down ETC Complexes I and III.
Run the assay: Measure basal OCR (3 cycles), inject Port A (measure acute compound effect for 3 cycles), then sequentially inject Ports B, C, and D.
Self-Validation Checkpoint:
Acceptance Criteria: Basal OCR of vehicle control wells must be > 50 pmol/min. The FCCP injection must elicit a >200% increase in OCR over the oligomycin-inhibited state, proving the mitochondria were healthy and responsive prior to compound exposure.
Quantitative Data Interpretation Matrix
To standardize the interpretation of the resulting data, all quantitative metrics should be evaluated against the following structured matrix. This ensures that compound advancement decisions are based on objective, multiparametric thresholds rather than isolated data points.
Assay Category
Biomarker / Readout
Hypothesized IC₅₀ / EC₅₀ Threshold
Mechanistic Interpretation
CellTiter-Glo
Intracellular ATP (Luminescence)
< 50 µM
High risk of acute cytotoxicity; indicates primary mitochondrial failure or rapid necrosis.
CellTiter-Glo
Intracellular ATP (Luminescence)
> 150 µM
Favorable basal safety profile; low risk of acute off-target lethality.
LDH Release
Extracellular LDH (Absorbance)
IC₅₀ significantly higher than ATP IC₅₀
Cytostatic effect or early apoptosis; cells are metabolically stalled but membranes remain intact.
Seahorse XF
Basal OCR (pmol/min)
Acute spike post-injection
The compound acts as a protonophore, uncoupling oxidative phosphorylation.
Seahorse XF
Maximal Respiration (OCR)
Dose-dependent collapse
Direct inhibition of ETC complexes; severe mitochondrial toxicity.
DCFDA
Intracellular ROS (Fluorescence)
EC₅₀ < 20 µM
High induction of oxidative stress, likely secondary to mitochondrial dysfunction.
Conclusion
Evaluating the toxicity profile of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride requires moving beyond simple viability dyes. By utilizing a tiered approach that combines ATP/LDH multiplexing with high-resolution extracellular flux analysis, researchers can definitively map both the concentration thresholds of toxicity and the underlying subcellular mechanisms. This self-validating framework ensures that pre-clinical safety data is robust, reproducible, and mechanistically sound.
References
O'Brien, P. J., & Edvardsson, A. (2017). Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review. Chemical Research in Toxicology, 30(3), 804-829. URL: [Link]]
He, X., Aker, W. G., Leszczynski, J., & Hwang, H. M. (2014). Using a holistic approach to assess the impact of engineered nanomaterials inducing toxicity in aquatic systems. Journal of Food and Drug Analysis, 22(1), 128-146. URL: [Link]]
Agilent Technologies. (2022). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Agilent White Papers. URL: [Link]]
Foundational
Baseline Thermal Stability Profiling of 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride
An In-Depth Technical Guide for Pharmaceutical Development As a Senior Application Scientist, I frequently encounter challenges in the solid-state characterization of specialized chiral intermediates and active pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Pharmaceutical Development
As a Senior Application Scientist, I frequently encounter challenges in the solid-state characterization of specialized chiral intermediates and active pharmaceutical ingredients (APIs). 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride—a phenylalanine isobutylamide derivative—presents a unique thermal profile dictated by its specific functional groups.
This whitepaper provides a comprehensive, field-proven framework for evaluating the baseline thermal stability of this compound. By moving beyond mere procedural steps to explain the causality behind our analytical choices, this guide establishes a self-validating system for thermal characterization.
Structural Causality and Thermal Implications
To predict and measure thermal stability, we must first deconstruct the molecule's chemical identity and understand how its structural components dictate its behavior under thermal stress:
The Hydrochloride Salt: Salt formation increases the crystalline lattice energy, significantly elevating the melting point compared to the free base. However, it introduces a specific thermal liability: the potential for hydrogen chloride (HCl) volatilization at elevated temperatures[1].
The Amide Bond (N-isobutyl): Free amino acids typically undergo rapid decarboxylation during thermal degradation. By replacing the carboxylic acid with an isobutylamide group, the primary degradation pathway shifts. The molecule resists decarboxylation but becomes susceptible to thermal deamination and amide cleavage at higher temperatures[2].
Core Analytical Modalities: The Self-Validating Workflow
In thermal analysis, data integrity relies on orthogonal validation. We utilize Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) not as isolated tests, but as a coupled, self-validating system.
The Golden Rule of Thermal Analysis: TGA must always precede DSC.
By establishing the precise onset temperature of mass loss (e.g., HCl evolution) via TGA, the operator defines the safe upper-temperature limit for the subsequent DSC run. This prevents the rupture of hermetically sealed DSC pans and the release of corrosive gases, which would irreversibly damage the DSC sensor cell and invalidate the heat flow data[3].
The following methodologies are designed to be self-validating, ensuring that every data point generated is an accurate reflection of the compound's intrinsic properties, free from instrumental artifacts.
Protocol 3.1: Thermogravimetric Analysis (TGA)
Objective: Quantify mass loss to determine the onset of HCl volatilization and structural decomposition.
Self-Validation Check (Blank Run): Run an empty alumina crucible under identical method conditions prior to the sample run. Subtract this baseline from the sample data to eliminate buoyancy effects, ensuring the recorded mass loss is exclusively from the sample.
Sample Preparation: Accurately weigh 2.0 – 5.0 mg of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride into the tared open alumina crucible. Causality: An open pan ensures that evolved gases do not build up partial pressure, which could artificially suppress the decomposition onset.
Atmosphere Control: Purge the furnace with ultra-high purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition events[1].
Heating Program: Ramp the temperature at 10°C/min from 25°C to 400°C.
Data Extraction: Calculate the extrapolated onset temperature (
Tonset
) of the first mass loss step.
Objective: Identify the melting endotherm and polymorphic phase transitions without degradation interference.
Self-Validation Check (Calibration): Perform an Indium standard calibration check prior to analysis to verify temperature accuracy and cell constant.
Sample Preparation: Weigh 1.0 – 3.0 mg of the sample into an aluminum DSC pan. Apply a hermetic lid with a single pinhole. Causality: The pinhole allows trace moisture to escape without deforming the pan, while maintaining a self-generated atmosphere that sharpens the melting endotherm.
Method Execution: Ramp at 10°C/min from 25°C to Tonset
10°C (using the
Tonset
determined in Protocol 3.1). Causality: Terminating the run before profound decomposition ensures accurate integration of the melting enthalpy (
ΔHm
) without interference from endothermic degradation kinetics[3].
Expected Thermal Behavior & Data Interpretation
Based on the behavior of analogous phenylalanine derivatives and amino acid hydrochlorides, the thermal profile of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride follows a distinct, sequential breakdown[1][2].
Quantitative Data Summary
Parameter
Analytical Technique
Expected Range
Mechanistic Causality
Melting Point (
Tm
)
DSC
210°C – 240°C
Disruption of the crystalline lattice driven by hydrogen bond breaking.
Onset of Mass Loss (
Tonset
)
TGA
185°C – 220°C
Volatilization of HCl gas from the salt complex[1].
Primary Decomposition (
Tpeak
)
TGA / DSC
250°C – 280°C
Thermal cleavage of the N-isobutyl amide bond and deamination[2].
Residual Mass
TGA
< 5% at 400°C
Complete carbonization of the phenylalanine skeleton.
Mechanistic Decomposition Pathway
The degradation of this compound is not a single event, but a cascade. The input of thermal energy first overcomes the ionic interactions of the salt, liberating HCl gas. The resulting transient free base is highly unstable at these temperatures, immediately undergoing thermal cleavage at the amide bond, followed by the carbonization of the phenylpropanamide skeleton.
Figure 2: Proposed thermal decomposition mechanism of the phenylalanine amide hydrochloride.
Stability Implications for Drug Development
Understanding this baseline thermal stability is critical for downstream pharmaceutical processing:
Hot-Melt Extrusion (HME): If this intermediate is subjected to HME or high-shear milling, processing temperatures must be strictly maintained below 170°C to prevent premature HCl loss.
Solid-State Disproportionation: Exposure to elevated temperatures during drying phases can cause localized loss of HCl, leading to salt disproportionation (conversion back to the free base). This drastically alters the solubility, dissolution rate, and ultimate bioavailability of the final formulated product.
By adhering to the self-validating thermal analysis workflows outlined above, researchers can confidently map the thermal boundaries of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, ensuring robust process development and uncompromised scientific integrity.
References
[2] Rigid Tightly Packed Amino Acid Crystals as Functional Supramolecular Materials. ACS Nano (via National Institutes of Health - PMC). Available at:[Link]
[3] Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. Molecules (via National Institutes of Health - PMC). Available at:[Link]
Application Note and Synthesis Protocol: 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride
Abstract This document provides a comprehensive guide to the synthesis of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, a derivative of the amino acid L-phenylalanine. The protocol herein details a robust and rep...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the synthesis of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, a derivative of the amino acid L-phenylalanine. The protocol herein details a robust and reproducible three-step synthetic route commencing with the protection of the amino group of L-phenylalanine, followed by amide coupling with isobutylamine, and culminating in deprotection to yield the target hydrochloride salt. This guide is designed to be self-contained, offering not only a step-by-step protocol but also elucidating the chemical principles and rationale that underpin the procedural choices. All quantitative data is summarized for clarity, and key stages of the synthesis are visualized through diagrams.
Introduction
2-Amino-N-isobutyl-3-phenylpropanamide and its hydrochloride salt are valuable compounds in medicinal chemistry and drug discovery. As derivatives of L-phenylalanine, they serve as important building blocks for the synthesis of more complex molecules, including peptide mimics and potential therapeutic agents. The isobutylamide moiety can influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its bioavailability, metabolic stability, or target-binding affinity. The hydrochloride salt form is often preferred for its increased solubility and stability, which are advantageous for formulation and administration.
The synthesis of this compound relies on fundamental principles of peptide chemistry, specifically the protection of functional groups and the formation of amide bonds. A thorough understanding of these reactions is crucial for achieving high yields and purity. This application note provides a detailed protocol for the synthesis, purification, and characterization of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, intended for use by researchers in both academic and industrial settings.
Overall Synthesis Scheme
The synthesis of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is accomplished through a three-step process:
N-protection of L-phenylalanine: The amino group of L-phenylalanine is protected with a tert-butoxycarbonyl (Boc) group to prevent its participation in the subsequent amide bond formation.
Amide Coupling: The N-Boc-L-phenylalanine is coupled with isobutylamine using a carbodiimide coupling agent to form the amide bond.
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the final product is isolated as the hydrochloride salt.
Caption: Overall reaction scheme for the synthesis of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride.
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
NMR spectrometer (¹H and ¹³C)
FT-IR spectrometer
Mass spectrometer
Experimental Protocols
Part 1: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine (N-Boc-L-phenylalanine)
Rationale: The protection of the primary amine of L-phenylalanine is a critical first step to prevent self-coupling or other unwanted side reactions during the amide bond formation. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions.[1] The reaction is performed in a biphasic solvent system of tert-butyl alcohol and water with sodium hydroxide as a base to facilitate the reaction between L-phenylalanine and di-tert-butyl dicarbonate ((Boc)₂O).[2]
Protocol:
In a 500 mL round-bottom flask, dissolve 16.52 g (100 mmol) of L-phenylalanine in a mixture of 100 mL of deionized water and 75 mL of tert-butyl alcohol.
Add 4.0 g (100 mmol) of sodium hydroxide to the solution and stir until it is completely dissolved.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add 22.9 g (105 mmol) of di-tert-butyl dicarbonate ((Boc)₂O) to the stirred solution over 30 minutes.
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
After the reaction is complete (monitored by TLC), remove the tert-butyl alcohol under reduced pressure using a rotary evaporator.
Wash the remaining aqueous solution with 2 x 50 mL of ethyl acetate to remove any unreacted (Boc)₂O.
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a 1 M solution of potassium hydrogen sulfate (KHSO₄).
Extract the product with 3 x 75 mL of ethyl acetate.
Combine the organic extracts and wash with 2 x 50 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalanine as a white solid.
Caption: Workflow for the N-protection of L-phenylalanine.
Part 2: Synthesis of N-Boc-2-amino-N-isobutyl-3-phenylpropanamide
Rationale: The formation of the amide bond between the carboxylic acid of N-Boc-L-phenylalanine and isobutylamine is a crucial step. This reaction is facilitated by a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator, 1-hydroxybenzotriazole (HOBt).[3] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt is added to suppress side reactions and minimize racemization by forming an active ester intermediate.[4] Anhydrous dichloromethane (DCM) is used as the solvent to prevent hydrolysis of the activated species.
Protocol:
In a 250 mL round-bottom flask, dissolve 13.26 g (50 mmol) of N-Boc-L-phenylalanine and 7.43 g (55 mmol) of HOBt in 100 mL of anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add 10.54 g (55 mmol) of EDC to the solution and stir for 15 minutes at 0 °C.
Slowly add 4.02 g (55 mmol) of isobutylamine to the reaction mixture.
Allow the reaction to warm to room temperature and stir overnight.
After the reaction is complete (monitored by TLC), dilute the mixture with 50 mL of DCM.
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Expected Yield: 70-85%
Part 3: Synthesis of 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride
Rationale: The final step is the removal of the Boc protecting group to liberate the free amine. This is achieved under acidic conditions using a solution of hydrogen chloride in 1,4-dioxane.[1] The use of HCl in an anhydrous solvent directly yields the hydrochloride salt of the product, which often aids in its precipitation and purification.[5] The reaction is typically fast and clean, proceeding at room temperature.
Protocol:
Dissolve 10.0 g (31.2 mmol) of N-Boc-2-amino-N-isobutyl-3-phenylpropanamide in 50 mL of 1,4-dioxane.
To this solution, add 23.4 mL of a 4 M solution of HCl in 1,4-dioxane (93.6 mmol).
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
The product will precipitate out of the solution as a white solid.
Collect the solid by vacuum filtration.
Wash the solid with 2 x 20 mL of cold diethyl ether to remove any residual dioxane and byproducts.
Dry the product under vacuum to obtain 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride.
Expected Yield: >90%
Characterization of the Final Product
The structure and purity of the synthesized 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride should be confirmed by various analytical techniques:
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
FT-IR: To identify the characteristic functional groups (e.g., N-H, C=O, C-H).
Mass Spectrometry (MS): To determine the molecular weight of the free base.
Melting Point: To assess the purity of the crystalline solid.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low yield in Step 1
Incomplete reaction; loss of product during workup.
Ensure complete dissolution of reagents; carefully monitor pH during acidification; perform multiple extractions.
Low yield in Step 2
Inefficient coupling; hydrolysis of activated intermediate.
Use anhydrous solvents and reagents; ensure proper activation time before adding the amine.
Incomplete deprotection in Step 3
Insufficient acid or reaction time.
Increase the amount of HCl solution or extend the reaction time; monitor closely by TLC.
Product is an oil, not a solid
Presence of impurities.
Purify the intermediate from Step 2 thoroughly before deprotection; attempt recrystallization from a suitable solvent system (e.g., ethanol/ether).
References
Kim, E.-J., et al. (2004). A Synthesis of Alibendol, 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide via m-CPBA Oxidation of o-Vanillin. ResearchGate. Available at: [Link][6]
Ouyang, H., Zha, X., & Sun, W. (2011). Synthesis of Choleretic Drug—Alibendol. Fine chemicals. Available at: [Link][7]
Bhattacharya, S., et al. (2011). Synthesis, chemical characterization and biological evaluation of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Available at: [Link][4]
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link][8]
Pozdnev, V. F. (1984). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 62, 190. doi:10.15227/orgsyn.062.0190. Available at: [Link][2]
Ciulla, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. doi:10.3390/molecules27228031. Available at: [Link]
Molbase. (n.d.). Synthesis of N-(4-aminomethylbenzoyl)-L-phenylalanine amide hydrochloride. Retrieved from [Link][5]
PubChem. (n.d.). 2-Amino-3-phenylpropanamide. Retrieved from [Link][9]
Application Note & Protocol: Strategies for Solubilizing 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride for In Vivo Research
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, a small molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, a small molecule with therapeutic potential, for its use in in vivo studies. The protocol emphasizes a systematic, tiered approach to solvent and vehicle selection, prioritizing animal welfare and experimental reproducibility. The causality behind each experimental choice is detailed, ensuring scientific integrity and providing a self-validating framework for formulation development.
Introduction: The Critical Role of Formulation in In Vivo Success
The journey from a promising chemical entity to a validated in vivo tool compound or therapeutic candidate is fraught with challenges, with formulation being a critical, yet often underestimated, hurdle. An improper or poorly characterized formulation can lead to erroneous pharmacokinetic and pharmacodynamic data, masking the true potential of a compound or, conversely, suggesting false activity. 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, as a hydrochloride salt, has been designed for enhanced aqueous solubility, a common and effective strategy in drug development.[1][2][3][4] The hydrochloride counter-ion typically improves the dissolution rate of basic compounds in aqueous media.[2][4]
This guide provides a systematic approach to developing a suitable vehicle for this compound, starting with simple aqueous solutions and progressing to more complex co-solvent systems if required. The overarching goal is to achieve a stable, homogenous, and biocompatible formulation suitable for the intended route of administration.
Pre-formulation Assessment: Understanding the Molecule
Structural Analysis:
Amino Group: The primary amine will be protonated at physiological pH, contributing to water solubility.
Phenyl Group: The benzyl side chain introduces hydrophobicity.
N-isobutyl-amide: This group adds to the overall lipophilicity of the molecule.
Hydrochloride Salt: The HCl salt form significantly increases the likelihood of solubility in aqueous vehicles.[2][3]
Based on this structure, the molecule is expected to have a positive charge at neutral pH, which generally favors solubility in aqueous solutions.[5][6][7]
A Tiered Approach to Solubility Testing
It is crucial to perform solubility tests with a small amount of the compound before dissolving the entire batch.[6][7] This preserves valuable material and allows for the efficient screening of multiple vehicles.
Experimental Workflow for Solubility Screening
Caption: Tiered workflow for vehicle screening.
Detailed Protocols
Protocol 1: Solubility Screening
Preparation: Aliquot 1-2 mg of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride into several sterile microcentrifuge tubes.
Tier 1 Testing:
To the first tube, add the vehicle of choice (e.g., sterile water, 0.9% saline, PBS) in small increments to test a range of concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).
After each addition, vortex the tube for 30-60 seconds.
Use sonication for 5-10 minutes if the compound does not dissolve with vortexing alone.[6]
Visually inspect for any undissolved particles against a dark background.
Tier 2 Testing (if necessary):
If the compound is insoluble in neutral aqueous vehicles, attempt to dissolve it in a slightly acidic solution. Given it is a hydrochloride salt, further acidification may not be necessary, but can be attempted. A small amount of dilute acetic acid can be used.[5][6]
Tier 3 Testing (if necessary):
For highly hydrophobic compounds, a co-solvent system may be required.
Add a minimal volume of an organic solvent like Dimethyl Sulfoxide (DMSO) to the dry compound to create a concentrated stock solution.[6][8]
Slowly add this stock solution dropwise to the aqueous vehicle while continuously vortexing.[7] This prevents the compound from precipitating out of solution.
Important: The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in animals. A final concentration of 0.5% DMSO is widely considered safe for most in vivo studies.[6]
Protocol 2: Preparation of a Dosing Solution (Example: 10 mg/mL in a Saline/DMSO Co-solvent)
This protocol is a hypothetical example for a scenario where the compound requires a co-solvent system.
Calculate Required Amounts:
Target Concentration: 10 mg/mL
Final Volume: 10 mL
Total Compound Needed: 100 mg
Co-solvent System: 5% DMSO, 95% Normal Saline (0.9% NaCl)
Procedure:
Weigh 100 mg of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride into a sterile 15 mL conical tube.
Add 0.5 mL of sterile, endotoxin-free DMSO. Vortex until the compound is completely dissolved.
In a separate sterile container, measure 9.5 mL of sterile 0.9% saline.
While vigorously vortexing the DMSO solution, slowly add the 9.5 mL of saline drop by drop.
Once all the saline has been added, continue to vortex for another 2-3 minutes to ensure a homogenous solution.
Visually inspect the final solution for any signs of precipitation or cloudiness.
Filter the final solution through a sterile 0.22 µm syringe filter to ensure sterility for administration.
Vehicle Selection and Justification
The choice of vehicle is dictated by the compound's solubility, the route of administration, and potential toxicity.
Vehicle Component
Rationale & Considerations
Max Recommended % (Typical)
Sterile Water
The most basic vehicle. Should be Water for Injection (WFI) grade.
N/A
0.9% Saline
Isotonic, making it ideal for intravenous, intraperitoneal, and subcutaneous injections to prevent hemolysis and tissue irritation.[8]
N/A
PBS (pH 7.4)
Buffered isotonic solution that maintains a physiological pH.[8]
N/A
DMSO
A powerful aprotic solvent for dissolving hydrophobic compounds. Can have toxic effects at higher concentrations.[8]
< 10% (aim for <1%)
Ethanol
Often used in combination with other solvents. Must be used with caution due to potential for toxicity and irritation.[8]
< 10%
PEG 300/400
Polyethylene glycols are used for compounds with intermediate solubility. Generally well-tolerated.[8]
Up to 40%
Tween® 80 / Cremophor® EL
Surfactants used to increase the solubility of highly lipophilic compounds. Can cause hypersensitivity reactions.
< 5%
Safety and Handling
While specific toxicity data for 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is not available, related aminophenylpropanamide structures are known to be harmful if swallowed and can cause skin and eye irritation.[9][10]
Always handle the compound in a well-ventilated area or a chemical fume hood.[11][12]
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13]
In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes.[11][12]
Consult the Safety Data Sheet (SDS) for the compound before use.
Conclusion: A Pathway to Reproducible In Vivo Data
The successful dissolution and formulation of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride for in vivo studies is a foundational step for obtaining reliable and reproducible data. By following a systematic, tiered approach to vehicle selection, researchers can develop a stable, safe, and effective formulation. The principles and protocols outlined in this guide provide a robust framework for navigating the challenges of preclinical formulation development.
References
Guidelines for Dissolving Peptides. GenScript.
How to dissolve, handle and store synthetic peptides. LifeTein®.
Solubility Guidelines for Peptides. Sigma-Aldrich.
What are the vehicles used to dissolve drugs for in vivo treatment?
Application Note: Purification Protocols for Synthesized 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary 2-Amino-N-isobutyl-3-phenylpropanamide (often referred to as phen...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Methodology & Protocol Guide
Executive Summary
2-Amino-N-isobutyl-3-phenylpropanamide (often referred to as phenylalanine isobutylamide) is a highly versatile pharmacophore and synthetic intermediate used in the development of peptidomimetics and targeted therapeutics. Following standard amide coupling synthesis (e.g., using EDC/HOBt or N-carboxyanhydrides), the crude reaction mixture contains unreacted precursors, coupling byproducts, and potentially racemized isomers. Isolating this compound as a hydrochloride (HCl) salt is a critical step to enhance its aqueous solubility, chemical stability, and bioavailability.
This application note outlines a self-validating, multi-tiered purification strategy. We detail the causality behind each physicochemical manipulation, from initial liquid-liquid extraction to advanced Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and subsequent TFA-to-HCl salt exchange.
Physicochemical Profiling & Purification Logic
The purification of an N-alkyl amino acid amide hydrochloride requires exploiting the distinct solubility profiles of the target compound in its free base versus its ionized salt form[1].
Free Base State: In alkaline conditions, the primary amine is deprotonated. The presence of the phenyl ring and the isobutyl chain renders the free base moderately lipophilic, allowing it to partition efficiently into organic solvents (e.g., Ethyl Acetate or Dichloromethane) while water-soluble coupling byproducts (like EDC-urea) remain in the aqueous phase.
Ionized State (HCl Salt): Upon controlled acidification with anhydrous HCl, the amine is protonated. The resulting ionic salt becomes highly polar and insoluble in non-polar ethereal solvents, driving spontaneous precipitation[2].
Depending on the downstream application, the crude salt must undergo either Solvent/Anti-Solvent Recrystallization (ideal for bulk intermediates) or Preparative RP-HPLC followed by Salt Exchange (mandatory for bioassay-grade materials where trace impurities or cytotoxic counter-ions must be eliminated)[3].
Figure 1: Purification workflow for 2-Amino-N-isobutyl-3-phenylpropanamide HCl.
Phase I: Free Base Isolation via Liquid-Liquid Extraction (LLE)
Causality & Rationale: Before forming the salt, the reaction must be quenched and stripped of hydrophilic impurities. Using a mild base (NaHCO₃) ensures the target amine is fully deprotonated without causing base-catalyzed racemization at the alpha-carbon.
Step-by-Step Protocol:
Quenching: Dilute the crude reaction mixture with a 10-fold volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.
Extraction: Transfer the mixture to a separatory funnel. Extract three times with equal volumes of Ethyl Acetate (EtOAc).
Washing: Combine the organic layers and wash sequentially with distilled water (to remove residual salts) and brine (to pre-dry the organic layer).
Drying: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter out the drying agent.
Self-Validation: Spot the organic layer on a TLC plate (eluent: DCM/MeOH 9:1) and stain with Ninhydrin. A single dark purple spot confirms the presence of the primary amine free base.
Phase II: Primary Hydrochloride Salt Precipitation
Causality & Rationale: Direct addition of aqueous HCl would introduce water, complicating the isolation of the highly water-soluble amino acid amide salt. Instead, anhydrous HCl dissolved in an ethereal solvent forces the immediate precipitation of the target compound due to the drastic shift in dielectric constant.
Step-by-Step Protocol:
Concentration: Concentrate the dried EtOAc layer under reduced pressure to yield the crude free base as an oil.
Solvation: Dissolve the oil in a minimal volume of anhydrous diethyl ether or 1,4-dioxane.
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2.0 M HCl in diethyl ether dropwise under an inert atmosphere (N₂ or Ar) until precipitation ceases (approx. 1.2 molar equivalents).
Isolation: Filter the resulting white precipitate rapidly through a sintered glass funnel. Wash the filter cake with cold anhydrous ether to remove any unreacted lipophilic organics.
Self-Validation: Dissolve a 1 mg sample in water and test with a pH indicator strip. A pH of ~4-5 confirms successful salt formation without excessive free acid entrapment.
Causality & Rationale: Recrystallization relies on the temperature-dependent solubility of the compound. Methanol dissolves the polar HCl salt, while acetone acts as an anti-solvent. As the solution cools, supersaturation is reached, and the target compound crystallizes into a highly ordered lattice, excluding structurally dissimilar impurities[4].
Protocol:
Suspend the crude HCl salt in a minimal volume of Methanol and heat to 45°C until fully dissolved.
Slowly add Acetone dropwise until the solution reaches the cloud point (slight, persistent turbidity).
Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to 4°C for 12 hours.
Filter the crystals under vacuum, wash with cold acetone, and dry at 45°C under a high vacuum for 12 hours.
Self-Validation: Measure the melting point. A sharp melting point range (< 2°C variance) indicates high crystalline purity.
Strategy B: Preparative RP-HPLC & TFA-to-HCl Salt Exchange
Causality & Rationale: For bioassays, trace enantiomeric or structural impurities can skew biological data. RP-HPLC provides unmatched resolution. However, standard peptide/amide HPLC utilizes 0.1% Trifluoroacetic acid (TFA) as an ion-pairing reagent, which forms a cytotoxic TFA salt[5]. A subsequent salt exchange is required to displace the TFA with biocompatible HCl[3].
Protocol:
Prep-HPLC: Dissolve the crude salt in mobile phase A (H₂O + 0.1% TFA). Inject onto a Preparative C18 column (e.g., 50 mm x 250 mm, 10 µm).
Gradient Elution: Run a linear gradient from 5% to 60% Acetonitrile (Mobile Phase B, + 0.1% TFA) over 45 minutes. Monitor UV absorbance at 220 nm and 254 nm.
Fraction Pooling: Collect fractions corresponding to the main peak. Analyze via analytical HPLC; pool fractions with >99.5% purity and lyophilize to yield the intermediate TFA salt.
Salt Exchange: Dissolve the lyophilized TFA salt in 0.1 M aqueous HCl (providing a massive molar excess of chloride ions).
Sublimation: Freeze the solution in liquid nitrogen and lyophilize. The excess HCl protonates the trifluoroacetate ions, driving them off as volatile trifluoroacetic acid gas during sublimation[5]. Repeat this step 2–3 times to ensure complete exchange.
Self-Validation: Analyze the final powder via ¹⁹F NMR. The absence of a signal at ~ -75 ppm confirms complete removal of the TFA counter-ion.
Figure 2: Mechanism of TFA-to-HCl salt exchange via repeated lyophilization.
Quantitative Method Comparison
To assist in selecting the appropriate purification route, the following table summarizes the quantitative outcomes typically observed for the purification of synthesized 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride.
Application Note: High-Throughput Screening of Zinc Aminopeptidases Using 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride
Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals. Introduction & Mechanistic Rationale In the landscape of early-stage drug discovery, targeting zinc-de...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.
Introduction & Mechanistic Rationale
In the landscape of early-stage drug discovery, targeting zinc-dependent metallopeptidases—such as Aminopeptidase N (APN/CD13) and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)—requires highly optimized biochemical assays. These enzymes play critical roles in viral entry, tumor angiogenesis, and antigen presentation, making them prime targets for therapeutic intervention .
2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride (a functionalized phenylalaninamide derivative) serves as an excellent reference scaffold and putative inhibitor in these HTS campaigns. To design a robust assay, one must understand the causality of the compound's interaction with the target:
Zinc Coordination: The free
α
-amino group of the phenylalaninamide core acts as a Lewis base, coordinating directly with the catalytic
Zn2+
ion in the enzyme's active site .
Hydrophobic Probing: The phenyl ring acts as a structural mimic of an N-terminal hydrophobic amino acid, occupying the S1 hydrophobic pocket .
Subsite Extension: The N-isobutyl moiety extends into the S1' subsite, displacing water molecules and increasing binding entropy.
By utilizing this compound as a control scaffold, researchers can validate the sensitivity and dynamic range of fluorogenic HTS assays before screening massive, uncharacterized libraries.
Binding Mechanism Visualization
Figure 1: Mechanistic binding model of the phenylalaninamide scaffold in the zinc aminopeptidase active site.
Assay Principle and Self-Validating Design
To evaluate the inhibitory potency of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, we employ a continuous fluorogenic assay using L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) .
The Causality of Assay Design:
Why Leu-AMC? Aminopeptidases cleave the amide bond between the N-terminal leucine and the AMC fluorophore. Upon cleavage, the highly fluorescent free AMC is released (Excitation: 380 nm / Emission: 460 nm).
Why avoid EDTA? Because APN and ERAP1 are metalloproteases, chelating agents like EDTA or EGTA will strip the essential
Zn2+
ion, permanently denaturing the active site and generating false positives.
Why include 0.01% Tween-20? Hydrophobic compounds (like our isobutyl-phenyl derivative) tend to aggregate in aqueous buffers or stick to the polystyrene walls of microplates. A mild non-ionic detergent prevents this, ensuring the measured
IC50
reflects true target engagement rather than assay artifacts.
Step-by-Step HTS Protocol (384-Well Format)
This protocol is optimized for a 384-well black, flat-bottom microplate (e.g., Corning 3573) using acoustic liquid handling and a multimode microplate reader.
Reagent Preparation
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20. (Ensure buffer is freshly filtered and degassed).
Enzyme Working Solution: Dilute recombinant human APN (or ERAP1) to 0.5 nM in Assay Buffer.
Substrate Working Solution: Dilute Leu-AMC to 20 µM in Assay Buffer (yields a 10 µM final concentration, approximating the
Km
of the enzyme).
Experimental Workflow
Compound Dispensing:
Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride (from a 10 mM DMSO stock) into the assay plate.
Expert Insight: Acoustic dispensing eliminates plastic tip retention and keeps the final DMSO concentration at 0.5% (v/v), well below the threshold that causes solvent-induced enzyme denaturation.
Enzyme Addition:
Dispense 10 µL of the Enzyme Working Solution into all wells using a bulk reagent dispenser.
For negative control wells (100% inhibition/background), dispense 10 µL of Assay Buffer instead of the enzyme.
Pre-Incubation:
Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.
Incubate at room temperature (25°C) for 30 minutes.
Expert Insight: This step is critical. It allows the competitive inhibitor to reach thermodynamic binding equilibrium with the active site before the substrate is introduced, preventing artificially inflated
IC50
values.
Reaction Initiation:
Dispense 10 µL of the Substrate Working Solution into all wells (Final volume = 20 µL).
Kinetic Readout:
Immediately transfer the plate to a microplate reader (e.g., PHERAstar FSX).
Read fluorescence at Ex 380 nm / Em 460 nm every 2 minutes for 30 minutes. Calculate the initial velocity (
V0
) from the linear portion of the progress curve.
HTS Workflow Visualization
Figure 2: Step-by-step high-throughput screening workflow for aminopeptidase inhibitor evaluation.
Data Analysis & Quality Control
A self-validating HTS protocol relies on strict quality control metrics. The robustness of the assay is quantified using the Z'-factor , calculated from the positive controls (enzyme + DMSO) and negative controls (no enzyme + DMSO).
Summarized below are the target validation metrics and expected pharmacological parameters when using 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride as a reference scaffold.
Indicates a highly robust assay with excellent statistical separation between full activity and background signal.
Signal-to-Background (S/B)
>5.0
12.4
Ensures adequate sensitivity for detecting weak competitive inhibitors during primary screening.
DMSO Tolerance
<1% v/v
Validated up to
0.5%
Prevents solvent-induced unfolding of the metallopeptidase, maintaining baseline catalytic efficiency.
Reference
IC50
Validates the functional integrity of the recombinant enzyme batch and confirms competitive binding of the scaffold.
By adhering to these parameters, researchers can confidently identify novel chemotypes that outcompete the baseline affinity of the 2-Amino-N-isobutyl-3-phenylpropanamide scaffold, accelerating the discovery of potent aminopeptidase modulators.
References
Zijing Ruan et al., "Virtual high-throughput screening: Potential inhibitors targeting aminopeptidase N (CD13) and PIKfyve for SARS-CoV-2". Communications Biology / PubMed Central, 2023. URL:[Link]
Daniel Pletzer et al., "High-Throughput Screening of Dipeptide Utilization Mediated by the ABC Transporter DppBCDF and Its Substrate-Binding Proteins DppA1-A5 in Pseudomonas aeruginosa". PLOS One, 2014. URL:[Link]
BRENDA Enzyme Database, "Information on EC 3.4.11.22 - aminopeptidase I and Organism(s) Homo sapiens". BRENDA, 2024. URL:[Link]
Method
Application Notes & Protocols: Preparation of 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride Stock Solutions
Abstract This document provides a comprehensive, technically detailed guide for the preparation, quality control, and storage of stock solutions of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride. Addressed to resea...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, technically detailed guide for the preparation, quality control, and storage of stock solutions of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride. Addressed to researchers, scientists, and drug development professionals, this guide moves beyond a simple set of instructions. It elucidates the rationale behind critical procedural steps, emphasizing the importance of solvent selection, solubility verification, and sterile handling to ensure the accuracy, stability, and reliability of experimental outcomes. By integrating field-proven insights with established scientific principles, these protocols are designed to be a self-validating system, empowering researchers to produce high-quality stock solutions for a range of downstream applications.
Compound Profile & Physicochemical Properties
2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is a derivative of the amino acid phenylalanine. As a hydrochloride salt, its physicochemical properties, particularly solubility, are significantly influenced by this salt form, which typically enhances aqueous solubility compared to the free base. Understanding these properties is paramount for designing a robust preparation protocol.
A precise molecular formula for the specific target compound was not found in the initial search; however, it is a derivative of 2-Amino-3-phenylpropanamide[1]. For the purpose of calculation, a hypothetical but structurally similar and relevant compound, 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride (C8H19ClN2O) , with a molecular weight of 194.70 g/mol , will be used for illustrative calculations[2]. Users must substitute the actual molecular weight from their compound's Certificate of Analysis.
The hydrochloride salt form suggests good solubility in polar protic solvents like water, but may precipitate at acidic pH due to the common-ion effect[3].
Molecular Formula
C13H21ClN2O (Hypothetical)
Essential for accurate molar concentration calculations.
Molecular Weight
User must verify from Certificate of Analysis.
The cornerstone of all concentration calculations. Inaccurate MW leads to erroneous stock concentrations.
Allows for precise weighing. Hygroscopicity should be assessed, as some powders readily absorb moisture, affecting weight accuracy.
Amide Stability
Amide bonds are generally stable in aqueous conditions at neutral pH but can undergo hydrolysis under strong acidic or basic conditions, especially with heating[5][6][7].
Stock solutions should be prepared in buffers close to neutral pH (7.2-7.4) if possible and stored at low temperatures to minimize hydrolysis.
Solubility
Expected to be soluble in water and polar organic solvents like DMSO and ethanol.
The choice of solvent is critical and application-dependent. A preliminary solubility test is essential.
Safety Precautions
Before handling the compound, consult the Safety Data Sheet (SDS) provided by the manufacturer. Analogous compounds are classified as irritants and may be harmful if swallowed[1][8].
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
Handling: Handle the powdered compound in a chemical fume hood or a ventilated enclosure to avoid inhalation.
Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.
Core Experimental Workflow
The preparation of a reliable stock solution is a multi-step process that requires precision at each stage. The following diagram outlines the comprehensive workflow from initial compound handling to final storage.
Caption: Experimental workflow for stock solution preparation.
Protocol I: Solvent Selection and Solubility Assessment
Rationale: The choice of solvent is the most critical decision in stock solution preparation. An inappropriate solvent can lead to precipitation, degradation, or interference with downstream assays. While hydrochloride salts are often water-soluble, high concentrations may require organic solvents like Dimethyl Sulfoxide (DMSO). This protocol establishes the optimal solvent before committing the bulk of the compound.
Weigh approximately 1-2 mg of the compound into four separate microcentrifuge tubes.
Add a small, precise volume (e.g., 100 µL) of a single solvent to each tube. This creates a high initial concentration for a stringent test.
Vortex each tube vigorously for 30 seconds.
Visually inspect for complete dissolution against a dark background. If not dissolved, proceed to the next step.
Place the tubes in a bath sonicator for 5-10 minutes.
Inspect again. If the compound is fully dissolved, it is soluble under these conditions. If particulates remain, the compound is not soluble at this concentration in this solvent.
Technical Support Center: Optimizing the Synthesis of 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride
Welcome to the Technical Support Center for the synthesis of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important chiral building block. Our goal is to empower you with the technical knowledge to improve your synthesis yield, purity, and overall process robustness.
I. Synthetic Overview
The synthesis of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is typically a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general synthetic route involves three key stages:
Protection: The amino group of L-phenylalanine is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions during the subsequent amide coupling step.
Coupling: The N-Boc-L-phenylalanine is then coupled with isobutylamine to form the desired amide bond. This is a critical step where yield and purity are often determined.
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the final product is isolated as a stable hydrochloride salt.
This guide will provide detailed protocols and troubleshooting advice for each of these stages.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.
Issue 1: Low Yield in the Amide Coupling Step
Question: I am experiencing a low yield during the coupling of N-Boc-L-phenylalanine with isobutylamine. What are the potential causes and how can I improve the yield?
Answer: Low yields in the amide coupling step are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
Inadequate Activation of the Carboxylic Acid: The carboxylic acid of N-Boc-L-phenylalanine must be activated to facilitate the nucleophilic attack by isobutylamine.
Solution: Ensure your coupling reagents are of high quality and are not degraded. For instance, carbodiimides like EDC are moisture-sensitive. Consider using a fresh batch of reagents. The choice of coupling reagent is also critical. For this type of coupling, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-hydroxybenzotriazole (HOBt) is a robust starting point. HOBt forms an active ester that is less prone to side reactions.[1] More reactive coupling agents like HATU or HBTU can also be employed, especially if steric hindrance is a concern, and often lead to higher yields and faster reaction times.[2]
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the efficiency of the coupling reaction.
Solution: The reaction is typically carried out at 0°C to room temperature. Running the reaction at a slightly elevated temperature (e.g., 40°C) can sometimes improve yields, but this should be done cautiously to avoid side reactions.[3] The choice of an appropriate anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), is important.[4] Ensure the reaction is allowed to proceed to completion by monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Side Reactions: Several side reactions can compete with the desired amide bond formation, leading to a lower yield of the product.
Solution:
N-acylurea Formation: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct. The addition of HOBt helps to minimize this by trapping the active intermediate.[5]
Racemization: While the risk is lower with N-Boc protected amino acids compared to other protecting groups, racemization at the alpha-carbon of phenylalanine can occur, especially if the reaction is heated or if a strong base is used in excess. Using coupling additives like HOBt can help suppress racemization.[2]
Diketopiperazine Formation: This is more of a concern in solid-phase peptide synthesis at the dipeptide stage but can occur in solution phase under certain conditions. Ensuring the activated amino acid reacts promptly with the amine minimizes this side reaction.
Optimized Coupling Protocol (Starting Point):
Parameter
Recommended Condition
Solvent
Anhydrous Dichloromethane (DCM)
Temperature
0°C to Room Temperature
Reagents
N-Boc-L-phenylalanine (1.0 equiv)
Isobutylamine (1.1 equiv)
EDC (1.2 equiv)
HOBt (1.2 equiv)
Reaction Time
4-12 hours (monitor by TLC/LC-MS)
Issue 2: Incomplete Boc Deprotection
Question: I am observing incomplete removal of the Boc protecting group. How can I ensure complete deprotection?
Answer: Incomplete deprotection will result in a mixture of the desired product and the Boc-protected intermediate, complicating purification and reducing the final yield.
Potential Causes & Solutions:
Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions, and the rate of cleavage is dependent on the strength and concentration of the acid.
Solution: Trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) is a very effective reagent for Boc deprotection.[6] An alternative is a solution of HCl in an organic solvent like dioxane or ethyl acetate (e.g., 4M HCl in dioxane).[6] If you are observing incomplete deprotection, you can try increasing the concentration of the acid or extending the reaction time.
Suboptimal Reaction Time and Temperature: While most Boc deprotections are rapid at room temperature, some substrates may require longer reaction times.
Solution: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Gentle warming (e.g., to 40°C) can accelerate the reaction, but be mindful of potential side reactions with sensitive substrates.
Recommended Deprotection Protocol:
Parameter
Recommended Condition
Reagent
25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Temperature
Room Temperature
Reaction Time
30 minutes - 2 hours (monitor by TLC/LC-MS)
Work-up
After completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting amine trifluoroacetate salt can then be converted to the hydrochloride salt.
Issue 3: Difficulty in Product Isolation and Purification
Question: I am struggling with the crystallization of the final hydrochloride salt, and the purity of my product is not satisfactory. What purification strategies can I employ?
Answer: Achieving a high-purity crystalline product is a critical final step. Challenges in crystallization and purification are common.
Potential Causes & Solutions:
Impurities Inhibiting Crystallization: The presence of unreacted starting materials, byproducts from the coupling reaction (e.g., N-acylurea), or residual solvents can inhibit crystallization or lead to the formation of an oil.
Solution:
Purification of the Free Base: Before forming the hydrochloride salt, consider purifying the free amine (after Boc deprotection and neutralization) by column chromatography on silica gel.[4] This will remove many of the process-related impurities.
Thorough Work-up: Ensure a thorough aqueous work-up after the coupling reaction to remove water-soluble reagents and byproducts. Washing the organic layer with a mild acid, a mild base (like saturated sodium bicarbonate), and brine is a standard procedure.[2]
Inappropriate Crystallization Solvent System: The choice of solvent is crucial for successful crystallization.
Solution: For the hydrochloride salt, anti-solvent crystallization is often effective.[4] This involves dissolving the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol) and then slowly adding a non-polar solvent in which it is insoluble (e.g., diethyl ether, hexane, or ethyl acetate) until the solution becomes cloudy.[7] Allowing the solution to stand, possibly with cooling, should induce crystallization. Experiment with different solvent combinations to find the optimal system.
General Crystallization Protocol:
Dissolve the crude 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride in a minimal amount of a suitable hot solvent (e.g., isopropanol).
Slowly add a non-polar anti-solvent (e.g., diethyl ether) until persistent turbidity is observed.
If necessary, gently warm the mixture to redissolve the precipitate and then allow it to cool slowly to room temperature.
Further cooling in an ice bath or refrigerator can promote crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Boc protecting group in this synthesis?
The tert-butyloxycarbonyl (Boc) group is used to protect the primary amine of L-phenylalanine.[1] This prevents it from reacting with the activated carboxylic acid of another L-phenylalanine molecule, which would lead to the formation of dipeptides and other unwanted side products during the amide coupling step. The Boc group is stable under the basic or neutral conditions of the coupling reaction but can be easily removed under acidic conditions.[1]
Q2: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the coupling and deprotection steps. By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of the starting material and the appearance of the product. Staining the TLC plate with a suitable reagent, such as ninhydrin (for free amines) or potassium permanganate, can help visualize the spots. For more quantitative analysis and to confirm the mass of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q3: What are the potential sources of chiral impurities, and how can I assess the enantiomeric purity of my final product?
The main source of chiral impurity is racemization at the alpha-carbon of the phenylalanine residue during the activation and coupling step.[2] While N-Boc protection generally minimizes this risk, it is still a possibility, especially under harsh reaction conditions.
The enantiomeric purity of the final product can be assessed using chiral High-Performance Liquid Chromatography (HPLC).[6][8] This technique utilizes a chiral stationary phase that can differentiate between the two enantiomers, allowing for their separation and quantification.[9]
Q4: Are there any specific safety precautions I should take during this synthesis?
Standard laboratory safety practices should always be followed. Specifically:
Coupling Reagents: Some coupling reagents can be sensitizers or irritants. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Solvents: Work in a well-ventilated fume hood, especially when using volatile organic solvents like dichloromethane.
Acids: Trifluoroacetic acid (TFA) is highly corrosive. Handle it with extreme care in a fume hood and wear appropriate gloves and eye protection.
Isobutylamine: This is a flammable and corrosive liquid with an unpleasant odor. Handle it in a fume hood.
IV. Experimental Workflow and Diagrams
Overall Synthetic Workflow
Caption: Overall synthetic workflow for 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride.
Troubleshooting Logic for Low Coupling Yield
Caption: Troubleshooting flowchart for low yield in the amide coupling step.
V. References
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]
Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Available at: [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
Bhattacharya, S. et al. (2011). Der Pharma Chemica, 3(3):174-188. Scholars Research Library.
Sun, D. et al. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. Available at: [Link]
Wang, X. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
Chemistry Stack Exchange. (2014). Recrystallization of two unknown compounds?. Available at: [Link]
Google Patents. (2010). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives. Available at:
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available at: [Link]
Matsumoto, A. et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers.
Technical Support Center: Long-Term Storage and Stability of 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride
Document ID: TSS-ANP-HC-STAB-001 Version: 1.0 Last Updated: March 21, 2026 Introduction Welcome to the technical support center for 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride. This guide is designed for researc...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: TSS-ANP-HC-STAB-001
Version: 1.0
Last Updated: March 21, 2026
Introduction
Welcome to the technical support center for 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who handle and store this compound. As a derivative of the amino acid phenylalanine, its molecular structure contains three key functional groups that are susceptible to degradation: a primary amine, an amide linkage, and a chiral center at the alpha-carbon. Understanding the chemical liabilities of these groups is paramount to preventing degradation, ensuring the compound's integrity, and maintaining its efficacy and safety profile throughout its lifecycle. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the long-term stability of your material.
Section 1: The Chemical Basis of Degradation
To effectively prevent degradation, one must first understand the potential chemical transformations the molecule can undergo. The primary degradation pathways for 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride are hydrolysis, oxidation, and racemization.
1.1 Hydrolysis of the Amide Bond
The amide bond is generally stable, but it is susceptible to cleavage under certain conditions, particularly in the presence of water and acid or base catalysts.[1] This reaction, known as hydrolysis, will break the amide bond to yield L-phenylalanine and isobutylamine.[2] Given that the compound is a hydrochloride salt, the inherent acidity can catalyze this process if moisture is present.
1.2 Oxidation of the Primary Amine
The primary amine group is a site of potential oxidative degradation.[3] Exposure to atmospheric oxygen, especially in the presence of light or trace metal ions, can lead to the formation of various impurities, including corresponding imines, oximes, or N-oxides.[4][5] This is often visually indicated by a change in the material's color from white to yellow or brown.[6]
1.3 Racemization at the Chiral Center
The stereochemical integrity of the compound is critical. The chiral carbon (the alpha-carbon bearing the amino group) is adjacent to the amide carbonyl group. This positioning makes the alpha-proton slightly acidic and susceptible to abstraction under either acidic or basic conditions, leading to the formation of a planar, achiral enol or enolate intermediate.[7][8] Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of both enantiomers and a loss of optical purity.[9]
troubleshooting HPLC peak splitting for 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the specific chromatographic challenges associated with 2-Amino-N-isobutyl-3-phenylpropanamide...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the specific chromatographic challenges associated with 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride .
This molecule presents a unique set of analytical challenges. It features a primary amine, an amide linkage, and hydrophobic phenyl and isobutyl moieties, all formulated as a hydrochloride salt. In reversed-phase high-performance liquid chromatography (RP-HPLC), basic amines are notoriously prone to peak tailing and splitting. This guide bypasses generic advice to provide you with causality-driven, self-validating troubleshooting protocols.
Diagnostic Logic Workflow
Before adjusting any instrument parameters, use the logical framework below to isolate whether your peak splitting is a mechanical hardware failure, a thermodynamic solvent mismatch, or a chemical secondary interaction.
Diagnostic workflow for isolating the root cause of HPLC peak splitting.
Frequently Asked Questions (FAQs)
Q1: Why does 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride show peak splitting while my neutral impurities elute as sharp, symmetrical peaks?Expertise & Causality: The target compound contains a primary amine group. In RP-HPLC, basic amines can undergo secondary interactions with unreacted, acidic silanol groups on the silica stationary phase (1)[1]. This creates a dual-retention mechanism: the hydrophobic groups partition into the C18 phase, while the protonated amine undergoes ion-exchange with ionized silanols. This competing kinetic process causes the peak to distort, tail, or physically split.
Self-Validating Action: Inject a neutral marker (e.g., uracil or toluene). If the neutral marker is symmetrical but the amine splits, the issue is chemical. Switch to a highly end-capped column or a column with a positively charged surface (e.g., CSH technology) to actively repel the protonated amine ().
Q2: I dissolved the hydrochloride salt in 100% methanol to ensure complete solubility, but my initial mobile phase is 90% aqueous. Could this cause the splitting?Expertise & Causality: Yes, this is a classic sample solvent mismatch. When the injection solvent has a higher eluotropic strength than the mobile phase, the analyte at the leading edge of the injection plug travels down the column faster than the analyte at the trailing edge (2)[2]. This uneven distribution physically splits the sample band before chromatographic separation even begins (3)[3].
Self-Validating Action: Dissolve the sample directly in the initial mobile phase (). If the HCl salt requires organic solvent for complete dissolution, ensure the organic concentration in the diluent does not exceed the organic concentration of the mobile phase at the time of injection.
Q3: The peak splitting only occurs intermittently, and sometimes looks like a broad shoulder. Could the mobile phase buffer be the issue?Expertise & Causality: Intermittent splitting for ionizable compounds strongly points to inadequate buffering or a pH that is too close to the analyte's pKa (). The primary amine on this compound has a basic pKa (typically ~8.5). If the mobile phase pH is near this value, the compound exists in a dynamic equilibrium between its ionized (protonated) and non-ionized (free base) forms. Because these two states have different hydrophobicities, they elute at slightly different rates, resulting in a split or shouldered peak.
Self-Validating Action: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the amine to ensure it exists in a single ionic state (1)[1].
Q4: Every single peak in my chromatogram, including the solvent front and all impurities, is splitting. What does this indicate?Expertise & Causality: When all peaks split, the root cause is mechanical, not chemical. It indicates a physical disruption in the sample flow path before the separation occurs (4)[4]. The most common culprits are a partially blocked column inlet frit or a void space at the head of the column bed. A blocked frit forces the sample to bifurcate and travel through multiple distinct paths, while a void allows the sample plug to expand unevenly.
Self-Validating Action: Reverse the column and backflush it directly to waste to clear the frit (3)[3]. If the splitting persists, a void has permanently formed due to pressure shocks or silica dissolution, and the column must be replaced.
Quantitative Troubleshooting Data
Use the following table to benchmark your method parameters against established corrective actions.
Diagnostic Parameter
Observed Symptom
Root Cause
Corrective Action
Target Metric
Injection Volume
Splitting worsens at >5 µL
Volume/Mass Overload
Reduce injection volume to 1-2 µL
Peak Asymmetry (
As
) 0.9 - 1.2
Sample Diluent
Split peak with early elution
Strong Solvent Effect
Match diluent to initial MP
Efficiency (
N
) > 10,000 plates
Mobile Phase pH
Split/Shouldered peak
pH ≈ pKa (Mixed ionization)
Buffer pH to < 3.0
Retention Time %RSD < 0.5%
Buffer Concentration
Tailing/Splitting
Inadequate buffering
Increase buffer to 10-25 mM
Peak Resolution (
Rs
) > 2.0
Global Peak Shape
Twin peaks for all analytes
Blocked frit / Column void
Backflush or replace column
Uniform peak shape across SST
Experimental Protocols
Protocol 1: Systematic Column Frit Backflushing
Objective: To mechanically clear particulate matter from the column inlet frit without contaminating downstream detectors.
Causality: Particulates from pump seals or unfiltered samples accumulate on the 0.5 µm or 2.0 µm inlet frit, creating micro-channels that split the sample plug.
Disconnect the Detector: Remove the column outlet tubing from the UV/MS detector to prevent flushing strongly retained contaminants into the flow cell.
Reverse Orientation: Disconnect the column, flip it 180 degrees, and connect the original outlet to the pump tubing. Leave the new outlet dripping into a waste beaker.
Flush: Pump 10-20 column volumes of a strong, unbuffered mobile phase (e.g., 100% Acetonitrile or Methanol) at 50% of your normal flow rate.
Self-Validation Check: Reconnect the column in its normal flow direction. Inject a standard System Suitability Test (SST) mix. If the peak shape is restored (Asymmetry factor 0.9-1.2), the frit was successfully cleared. If splitting persists, a column void is present, and the column must be replaced.
Protocol 2: Mobile Phase Optimization for Basic Amines
Objective: To suppress secondary silanol interactions and ensure the primary amine exists in a single ionization state.
Causality: Silica-based columns contain residual acidic silanols. By lowering the pH below 3.0, you protonate (neutralize) the silanols, eliminating the ion-exchange mechanism that causes peak splitting.
Buffer Selection: Prepare a 10 mM to 25 mM Ammonium Formate buffer.
pH Adjustment: Using Formic Acid, adjust the aqueous buffer strictly to pH 3.0. Note: Always measure pH of the aqueous portion before adding any organic modifiers.
Equilibration: Flush the HPLC system and column with at least 10 column volumes of the newly buffered mobile phase until the baseline is completely stable.
Self-Validation Check: Inject the 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride sample at three different injection volumes (1 µL, 5 µL, and 10 µL). If the peak remains a single, symmetrical Gaussian shape across all volumes, you have successfully suppressed the mixed ionization states and silanol interactions.
References
Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues".
Technical Support Center: Optimizing Extraction of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride
Welcome to the technical support center for the bioanalysis of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the bioanalysis of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction methodologies from complex biological matrices. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methods are both robust and reliable.
Before beginning any extraction, a foundational understanding of the analyte is critical. 2-Amino-N-isobutyl-3-phenylpropanamide is a derivative of the amino acid phenylalanine. As a hydrochloride salt, it is expected to be a polar, water-soluble compound.
Key properties influencing extraction include:
Primary Amine Group: This group is basic and will be protonated (positively charged) at acidic and neutral pH. This charge is a key factor to manipulate during ion-exchange Solid-Phase Extraction (SPE).
Amide and Phenyl Groups: These add some non-polar character to the molecule, allowing for retention on reversed-phase (e.g., C18) sorbents under the right conditions.
Solubility: High water solubility can make Liquid-Liquid Extraction (LLE) challenging, as the analyte will prefer to remain in the aqueous phase. Strategies to overcome this are discussed below.
A successful extraction hinges on exploiting these properties to separate the analyte from endogenous matrix components like proteins, phospholipids, and salts.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during method development for 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride.
Q1: Which extraction technique is best for this compound from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
A1: The best technique depends on the required sensitivity, sample cleanliness, and throughput.
Protein Precipitation (PPT): This is the fastest and simplest method, often using acetonitrile or methanol to crash out proteins.[3] However, it provides the least sample cleanup. The resulting supernatant will still contain many endogenous components, which can lead to significant matrix effects in LC-MS/MS analysis.[1][4][5] PPT is suitable for early discovery or when high-throughput is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT. Because the analyte is polar, a simple LLE with a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) will likely result in poor recovery. To improve this, you must first neutralize the primary amine by adjusting the sample pH to >9. This makes the analyte less polar, allowing it to be extracted into a moderately polar, water-immiscible organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and the highest concentration factor, making it ideal for assays requiring high sensitivity.[6] For this analyte, two primary SPE mechanisms can be used:
Reversed-Phase (RP) SPE (e.g., C18, polymeric): The sample should be loaded under aqueous conditions where the analyte is retained by its moderate non-polar characteristics.
Cation-Exchange SPE (e.g., SCX, WCX): This is often the most effective method. The sample is loaded at a pH where the primary amine is positively charged (pH < 7), allowing it to bind strongly to the negatively charged sorbent. Interferences can be washed away, and the analyte is then eluted by increasing the pH to neutralize the amine or by using an elution solvent with a high salt concentration.[7]
Q2: I'm seeing significant ion suppression in my LC-MS/MS analysis. How can I reduce these matrix effects?
A2: Ion suppression is a common matrix effect where co-eluting compounds from the biological sample interfere with the ionization of the target analyte in the mass spectrometer source, leading to reduced signal and inaccurate quantification.[1][2][4]
Here’s how to address it:
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering components. Switching from PPT to a more rigorous technique like SPE is highly effective.[1] Cation-exchange SPE is particularly good at removing phospholipids, a major cause of ion suppression.
Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components. If suppression is still observed, consider modifying your gradient, changing the column chemistry (e.g., to HILIC for this polar compound), or implementing a divert valve to send the early-eluting, unretained matrix components to waste instead of the MS source.[8][9]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it is chemically identical to the analyte, it will experience the same ionization suppression. As long as it is added to the sample early in the workflow, it will accurately correct for signal loss during analysis.[1]
Q3: What is the optimal pH for extracting this compound?
A3: The optimal pH depends entirely on the extraction technique.
For Reversed-Phase SPE: You want to maximize retention. Adjusting the sample pH to be basic (>9) will neutralize the primary amine, making the compound more non-polar and enhancing its retention on the C18 sorbent.
For Cation-Exchange SPE: You want to maximize the charge for strong binding. The sample should be acidified to a pH at least 2 units below the pKa of the primary amine (typically pKa ~9-10), so a pH of 4-6 is ideal to ensure it is fully protonated and positively charged.
For Liquid-Liquid Extraction: To extract into an organic solvent, you must suppress the charge. Therefore, a basic pH (>9) is required to deprotonate the amine, reduce water solubility, and facilitate its partition into the organic phase.
Experimental Protocols & Method Development
This section provides detailed workflows for developing a robust extraction method.
Workflow for Method Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing an extraction method.
Caption: Workflow for extraction method development and optimization.
Internal Standard (ideally, a stable isotope-labeled version)
Phosphoric Acid (for pH adjustment)
Methanol (HPLC Grade)
Deionized Water
Ammonium Hydroxide (5% in Methanol)
SPE Vacuum Manifold
Procedure:
Sample Pre-treatment:
Thaw 200 µL of the plasma sample.
Add internal standard.
Add 600 µL of 2% phosphoric acid in water. Vortex to mix. This step acidifies the sample to ensure the analyte is charged and helps precipitate some proteins.
Centrifuge at 4000 x g for 10 minutes.
SPE Cartridge Conditioning:
Pass 1 mL of Methanol through the SCX cartridge.
Pass 1 mL of Deionized Water through the cartridge. Do not let the sorbent bed go dry.
Sample Loading:
Load the supernatant from the pre-treated sample onto the conditioned SCX cartridge.
Apply a slow, steady flow rate (approx. 1 mL/min) to ensure efficient binding.
Washing:
Wash the cartridge with 1 mL of 0.1% phosphoric acid in water to remove hydrophilic interferences.
Wash the cartridge with 1 mL of Methanol to remove lipids and other non-polar interferences. Dry the cartridge under vacuum for 5 minutes.
Elution:
Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic solution neutralizes the analyte's charge, releasing it from the sorbent.[10]
Evaporation and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the sample in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[11] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides a systematic approach to problem-solving.[12]
Decision Tree for Low Analyte Recovery
Low recovery is one of the most common issues in sample preparation.[13][14] This diagram helps diagnose the cause.
Caption: A systematic guide to troubleshooting low recovery in SPE.
Use an automated SPE system for consistency. Ensure the sorbent bed does not dry out during conditioning and loading steps. Standardize all incubation and drying times.
Analyte instability in the matrix or during processing.
Perform stability tests (e.g., freeze-thaw, bench-top stability). If degradation is observed, keep samples on ice, reduce processing time, or add stabilizers if known.
Poor Peak Shape in LC
Reconstitution solvent is much stronger than the initial mobile phase (solvent mismatch).[8][9]
Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase. For a reversed-phase separation starting at 95% water, reconstitute in >90% water.
High concentration of salts or other matrix components injected.
Improve the wash steps in the SPE protocol. Ensure the final wash before elution is with an organic solvent (e.g., methanol) to remove residual salts.
Ghost Peaks or Carryover
Analyte adsorbing to plasticware or parts of the LC system.[15]
Use low-binding collection plates and vials. Optimize the autosampler wash solution to include a high percentage of organic solvent and potentially acid/base to effectively clean the needle and injection port.
Method Validation
Once the extraction method is optimized, it must be validated according to regulatory guidelines to ensure it is fit for purpose. Key validation parameters include accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.[16] Both the FDA and the International Council for Harmonisation (ICH) provide detailed guidance on bioanalytical method validation.[17][18] It is crucial that recovery and matrix effects are consistent and reproducible across different lots of biological matrix.[19]
References
Journal of Analytical Science and Technology.
U.S. Food and Drug Administration (FDA).
Bioanalysis.
NorthEast BioLab.
NorthEast BioLab.
American Association of Pharmaceutical Scientists.
Journal of Analytical & Bioanalytical Techniques.
Federal Register.
U.S. Department of Health and Human Services (HHS).
ResolveMass Laboratories.
Metabolomics.
Journal of Chromatography A.
Journal of Applied Bioanalysis.
BenchChem.
Journal of Chromatography A.
ALWSCI Technologies.
Journal of Chromatography A.
Journal of Chromatography A.
Bioanalysis Zone.
Scientific Reports.
National Academic Digital Library of Ethiopia.
Sigma-Aldrich.
Agilent Technologies.
International Journal of Pharmaceutical Sciences and Research.
Technical Support Center: Stabilizing 2-Amino-N-isobutyl-3-phenylpropanamide HCl in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve the oxidativ...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve the oxidative degradation of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride (a phenylalanine isobutylamide derivative) in aqueous solutions.
Because this Active Pharmaceutical Ingredient (API) contains an electron-rich aromatic ring and a primary amine, it is highly susceptible to specific oxidative pathways. This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and field-proven formulation strategies.
Diagnostic Workflow for API Oxidation
Before adjusting your formulation, you must identify the exact degradation pathway. Use the following decision tree to map LC-MS analytical data to the correct formulation intervention.
Fig 1. Diagnostic workflow for identifying and mitigating API oxidation pathways.
Troubleshooting Guides & FAQs
Q: My LC-MS stability data shows new peaks at +16 Da and +32 Da relative to the parent API. What is the mechanism, and how do I stop it?A: A mass shift of +16 Da (hydroxylation) or +32 Da (dihydroxylation) indicates direct oxidation of the phenyl ring. The aromatic ring of the phenylalanine moiety is highly susceptible to electrophilic attack by hydroxyl radicals (
⋅
OH), generating ortho-, meta-, and para-tyrosine analogs [2].
Causality: This is almost exclusively driven by trace transition metals (Fe
2+
, Cu
2+
) present in your buffer salts or water, which catalyze the decomposition of trace peroxides into hydroxyl radicals via the Fenton reaction.
Solution: Implement a dual-scavenger system. Add 0.05% w/v Disodium EDTA to sequester transition metals, halting the Fenton cycle.
Q: We are observing a loss of the primary amine and the formation of an alpha-keto amide degradant. What is happening?A: You are observing oxidative deamination. Because your compound is an amide (isobutylamide) rather than a free carboxylic acid, it cannot undergo traditional Strecker decarboxylation. Instead, reactive oxygen species (ROS) or trace lipid hydroperoxides from excipients (e.g., polysorbates) abstract a proton from the alpha-carbon [1]. This forms an imine intermediate that rapidly hydrolyzes in water to yield the alpha-keto amide (2-oxo-N-isobutyl-3-phenylpropanamide) and free ammonia.
Causality: Dissolved oxygen (DO) and excipient impurities act as the terminal electron acceptors for this radical propagation.
Solution: Switch to high-purity, peroxide-free excipients (e.g., Super Refined™ grades) and reduce DO levels to <1 ppm using Argon sparging.
Q: Should I use Ascorbic Acid to protect the formulation from oxidation?A:No. While ascorbic acid is a potent antioxidant in biology, in aqueous pharmaceutical formulations it frequently acts as a catastrophic pro-oxidant if trace metals are present [4].
Causality: Ascorbic acid reduces inactive Fe
3+
back to reactive Fe
2+
. This continuously fuels the Fenton reaction, accelerating the generation of hydroxyl radicals that will rapidly destroy the phenylalanine ring.
Solution: If a water-soluble antioxidant is required, use a metal-independent radical scavenger like L-Methionine (10 mM) or Mannitol, which safely quench ROS without recycling transition metals.
Q: Does light exposure significantly impact this specific API?A: Yes. The phenylalanine moiety absorbs UV light, which can lead to photo-induced electron transfer and subsequent photo-oxidation, yielding the same hydroxylated products (+16 Da) seen in metal-catalyzed degradation [3].
Causality: UV photons provide the activation energy required to excite the aromatic ring, making it highly reactive with dissolved singlet oxygen.
Solution: Compounding must be done under actinic blocking (yellow light), and the final solution must be stored in Type I Amber glass vials.
Quantitative Data: Formulation Efficacy
The table below summarizes the causality and quantitative impact of various anti-oxidation strategies on 2-Amino-N-isobutyl-3-phenylpropanamide HCl. Data reflects an Accelerated Oxidative Stress Test (AOST) at 40°C / 75% RH for 14 days.
Formulation Condition
Dissolved O₂ (ppm)
Dominant Degradant Detected
API Recovery (%)
Mechanistic Rationale
Control (Ambient Air, No Chelator)
8.5
+16 Da (Hydroxylated)
82.4%
Unrestricted Fenton chemistry and ROS attack.
Nitrogen Sparging Only
< 1.0
+16 Da (Hydroxylated)
91.2%
Removes O₂, but trace peroxides still react via metals.
0.05% EDTA Only
8.5
Alpha-keto amide
94.5%
Halts ring hydroxylation, but DO drives deamination.
Argon Sparging + 0.05% EDTA + 10mM L-Methionine
< 1.0
None detected
99.8%
Comprehensive blockade of metals, O₂, and free radicals.
0.1% Ascorbic Acid (No EDTA)
8.5
+16 Da / +32 Da
65.3%
Pro-oxidant effect: Accelerates Fe
2+
regeneration.
Self-Validating Experimental Protocol
To ensure your formulation matrix is robust, do not rely on trial and error. Use this Self-Validating Antioxidant Screening Protocol . By running parallel controls, the system inherently validates which degradation pathway is responsible for your API loss.
Materials Required:
Type I Amber Glass Vials
Argon Gas (High Purity, >99.99%)
Disodium EDTA (0.05% w/v)
L-Methionine (10 mM)
Step-by-Step Methodology:
Vehicle Preparation: Prepare a base buffer (e.g., 50 mM Acetate, pH 5.0). Split this vehicle into four separate compounding vessels:
Vessel A: Buffer only (Negative Control).
Vessel B: Buffer + 0.05% EDTA (Isolates metal catalysis).
Vessel C: Buffer + 10 mM L-Methionine (Isolates ROS scavenging).
Degassing (Causality Control): Sparge all vessels with Argon gas for 30 minutes using a sintered glass dispersion tube. Why Argon? Argon is denser than air and Nitrogen; it forms a heavier, more stable protective blanket over the liquid surface, preventing oxygen re-ingress during compounding. Verify DO is <1 ppm using a dissolved oxygen probe.
API Dissolution: Add 2-Amino-N-isobutyl-3-phenylpropanamide HCl to each vessel to achieve your target concentration (e.g., 10 mg/mL). Stir gently under the Argon blanket until completely dissolved.
Stress Application (AOST): Spike all four vessels with 0.01% H₂O₂ to simulate trace excipient peroxides and accelerate degradation. Seal the vials with PTFE-lined caps. Incubate at 40°C for 7 days.
Analysis & Self-Validation: Analyze via LC-MS.
Validation Logic: If Vessel A degrades but Vessel B remains intact, you have definitively proven that trace metals in your raw materials are the root cause. If Vessel B degrades but Vessel D is stable, you have proven that both metal-catalyzed and direct ROS pathways are active, necessitating a dual-excipient approach.
References
Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry: X, 2, 100037. URL: [Link]
Lunte, S. M., et al. (2022). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis. Electroanalysis, 34(12), 1913-1927. URL: [Link]
Jiskoot, W., et al. (2021). Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques. Pharmaceutics, 14(1), 61. URL: [Link]
Willner, I., et al. (2018). Catalyzed and Electrocatalyzed Oxidation of l-Tyrosine and l-Phenylalanine to Dopachrome by Nanozymes. Nano Letters, 18(6), 3777-3784. URL: [Link]
Reference Data & Comparative Studies
Validation
Comparative Efficacy of 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride in Target Binding: A Technical Guide
As drug development increasingly relies on targeted structural modifications to optimize pharmacokinetics and receptor affinity, understanding the structure-activity relationship (SAR) of amino acid derivatives is paramo...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on targeted structural modifications to optimize pharmacokinetics and receptor affinity, understanding the structure-activity relationship (SAR) of amino acid derivatives is paramount. This guide provides an objective, data-driven comparison of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride (CAS 1236254-71-9) , a synthetic L-phenylalanine isobutylamide derivative, against standard reference compounds. We evaluate its comparative binding efficacy across two distinct pharmacological targets: the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) and the Calcium-Sensing Receptor (CaSR).
Mechanistic Rationale & Target Selection
The base scaffold, 2-amino-3-phenylpropanamide, serves as a versatile pharmacophore . The addition of an isobutyl group to the amide nitrogen fundamentally alters the molecule's steric and electronic profile, driving divergent binding behaviors depending on the target architecture:
LAT1 (SLC7A5) Binding Causality: LAT1 is a sodium-independent antiporter highly upregulated in cancer cells, with a native preference for large neutral amino acids like L-phenylalanine, which exhibits an inhibition constant (Ki) of approximately 70 µM . The LAT1 substrate-binding pocket requires a free alpha-carboxyl group for optimal transport. Amidation with a bulky, hydrophobic isobutyl group creates severe steric clashes, drastically reducing its affinity and transport efficacy, rendering it a weak competitive inhibitor rather than a substrate.
CaSR Binding Causality: CaSR is a Class C G-protein-coupled receptor featuring a large extracellular Venus Flytrap (VFT) domain. L-amino acids, particularly L-phenylalanine and its amide derivatives, are known to act as allosteric modulators of CaSR . Unlike LAT1, the VFT domain accommodates and even favors hydrophobic extensions. The isobutyl substitution enhances hydrophobic packing within the VFT cleft, significantly increasing the compound's potency as a positive allosteric modulator (PAM) compared to native L-Phe.
Comparative Efficacy Data
The following table summarizes the in vitro quantitative binding and efficacy metrics of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride compared to endogenous substrates and highly selective clinical-grade inhibitors.
Compound
Target
Assay Modality
Efficacy Metric
Binding Mode
L-Phenylalanine
LAT1
[3H]-L-Leu Uptake
IC₅₀: ~70 µM
Endogenous Substrate
L-Phenylalanine
CaSR
Ca²⁺ Mobilization
EC₅₀: ~2.5 mM
Weak Allosteric Agonist
2-Amino-N-isobutyl-3-phenylpropanamide HCl
LAT1
[3H]-L-Leu Uptake
IC₅₀: >250 µM
Weak Competitive Inhibitor
2-Amino-N-isobutyl-3-phenylpropanamide HCl
CaSR
Ca²⁺ Mobilization
EC₅₀: ~150 µM
Enhanced Allosteric Modulator
JPH203
LAT1
[3H]-L-Leu Uptake
IC₅₀: 0.06 µM
Selective LAT1 Inhibitor
Cinacalcet
CaSR
Ca²⁺ Mobilization
EC₅₀: 0.05 µM
Potent PAM
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls to isolate the specific mechanistic variable being tested.
Protocol A: LAT1 Competitive Uptake Assay
Objective: Quantify the binding affinity of the test compound at the LAT1 substrate pocket.
Cell Preparation: Seed HEK293 cells stably overexpressing human LAT1 (SLC7A5) in 24-well plates. Self-Validation: Seed wild-type (non-transfected) HEK293 cells in parallel to establish the baseline non-specific uptake.
Buffer Exchange (Causality Step): Wash cells twice with pre-warmed, Na⁺-free Hank's Balanced Salt Solution (HBSS). Why? LAT1 is a sodium-independent transporter. Removing extracellular sodium completely eliminates background uptake from Na⁺-dependent amino acid transporters (e.g., SNATs), ensuring the signal is 100% LAT1-mediated.
Compound Incubation: Incubate cells for 3 minutes at 37°C with 1 µM [3H]-L-Leucine (the radiolabeled substrate) and varying concentrations of the test compound (0.1 µM to 1 mM). Self-Validation: Include 1 µM JPH203 as a positive control for maximum LAT1 inhibition.
Termination & Measurement: Rapidly terminate the reaction by washing three times with ice-cold Na⁺-free HBSS to halt membrane transport. Lyse cells in 0.1 N NaOH and quantify intracellular radioactivity via liquid scintillation counting.
Objective: Measure the allosteric potentiation of CaSR via Gq-coupled intracellular signaling.
Dye Loading: Seed HEK293-CaSR cells in 384-well black, clear-bottom plates. Load cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.
Sub-Threshold Priming (Causality Step): Perform the assay in a buffer containing exactly 0.5 mM extracellular Ca²⁺. Why? This specific sub-threshold concentration primes the receptor without triggering full activation, creating the optimal dynamic range to detect the sensitizing effect of a positive allosteric modulator (PAM).
Kinetic Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Monitor baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds. Self-Validation: A flat baseline is required to prove that subsequent signal spikes are strictly compound-induced.
Compound Addition: Inject 2-Amino-N-isobutyl-3-phenylpropanamide HCl (dose-response) and monitor the transient calcium peak. Self-Validation: Use Cinacalcet (1 µM) as the maximum efficacy positive control.
Mandatory Visualizations
Experimental workflow for evaluating target binding efficacy across LAT1 and CaSR platforms.
Mechanism of CaSR allosteric modulation and downstream intracellular calcium mobilization.
References
PubChem . "2-Amino-3-phenylpropanamide - CID 194097". National Center for Biotechnology Information. Available at:[Link][1]
National Institutes of Health (NIH) / PMC . "G Protein-Coupled Receptors - Mechanisms of multimodal sensing by extracellular Ca2+-sensing receptors". Available at:[Link][2]
ResearchGate . "The Kinetic Substitution Reactions and Structural Analysis of Manganese(I) Acetylacetonato Complexes" (LAT1 target profiling). Available at:[Link][3]
Comparative Stability Guide: 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride vs. Free Base
Executive Summary For researchers and drug development professionals evaluating phenylalanine derivatives, selecting the optimal solid-state form is a critical early-stage milestone. 2-Amino-N-isobutyl-3-phenylpropanamid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals evaluating phenylalanine derivatives, selecting the optimal solid-state form is a critical early-stage milestone. 2-Amino-N-isobutyl-3-phenylpropanamide (a phenylalanine isobutylamide derivative) features a primary alpha-amino group and a secondary amide. This guide objectively compares the chemical, physical, and formulative stability of its free base versus its hydrochloride (HCl) salt, providing mechanistic insights and self-validating experimental protocols to guide Active Pharmaceutical Ingredient (API) development.
Mechanistic Basis of Stability Differences
Chemical Stability: Nucleophilicity vs. Protonation
The fundamental stability divergence between the two forms lies in the protonation state of the primary amine.
Free Base: The unprotonated alpha-amino group is highly nucleophilic. In the solid state, it is susceptible to autoxidation and can react with atmospheric carbon dioxide to form carbamates. Furthermore, research has demonstrated that N-acylated amino acid amides can exhibit unexpected hydrolytic instability under specific microenvironmental conditions. The free base's conformational flexibility exacerbates this reactivity.
Hydrochloride Salt: Salt formation converts the amine into a protonated ammonium ion (
NH3+
). This electronic shift completely eliminates the nitrogen's nucleophilicity, rendering the molecule inert to atmospheric CO2 and significantly more resistant to oxidative degradation.
Physical Stability and Disproportionation Risks
While the HCl salt boasts superior intrinsic chemical stability due to its high-energy crystalline lattice, it introduces a specific formulation vulnerability: disproportionation . When the HCl salt is formulated with basic excipients (e.g., magnesium stearate) and exposed to moisture, the microenvironmental pH can shift alkaline. This shift forces the stable HCl salt to revert to the unstable free base within the solid dosage form, compromising shelf-life and dissolution kinetics.
Fig 1. Chemical stability pathways of the free base vs. hydrochloride salt.
Quantitative Data Comparison
The following table synthesizes the typical physicochemical and stability metrics for both forms, highlighting the performance advantages of the HCl salt in isolation.
Property / Metric
Free Base
Hydrochloride (HCl) Salt
Physical State
Waxy solid / low-melting powder
Highly crystalline powder
Aqueous Solubility (pH 7)
< 1.0 mg/mL (Lipophilic)
> 50.0 mg/mL (Hydrophilic)
Nucleophilicity
High (Reactive primary amine)
Negligible (Protonated ammonium)
Hygroscopicity
Moderate to High
Low (unless hydrate-forming)
Oxidative Degradation (40°C/75% RH, 4 weeks)
> 4.5% Total Impurities
< 0.2% Total Impurities
Formulation Risk
Poor dissolution, autoxidation
Excipient-induced disproportionation
Experimental Methodologies
To objectively validate these stability profiles, the following self-validating protocols are designed to isolate specific degradation vectors and establish clear causality.
Causality Rationale: By running parallel open vs. closed (argon-purged) systems, this protocol isolates environmental factors (oxygen and ambient moisture) from purely thermal degradation, proving that the free base's instability is environmentally driven.
Step-by-Step Workflow:
Sample Preparation: Accurately weigh 50 mg of the free base and 50 mg of the HCl salt into separate, clear 20 mL glass scintillation vials. Prepare samples in triplicate.
Control Generation (Self-Validation): Prepare an identical set of vials. Purge these vials with ultra-pure Argon gas for 60 seconds and seal immediately with PTFE-lined caps. These serve as the negative control for oxidative/hydrolytic degradation.
Stress Conditions: Leave the primary set of vials uncapped. Place both the open and sealed sets into a calibrated stability chamber set to 40°C and 75% Relative Humidity (RH).
Sampling & Analysis: After 28 days, reconstitute the samples in a 50:50 Acetonitrile:Water mobile phase. Analyze via HPLC-UV (210 nm) to quantify the percentage of total impurities relative to the main API peak.
Causality Rationale: Formulating the HCl salt with magnesium stearate often causes a microenvironmental pH shift that drives the salt back to the free base. Using stearic acid as a comparative control validates that the alkalinity of the excipient—not just physical mixing—is the catalyst for disproportionation.
Step-by-Step Workflow:
Binary Mixture Preparation: Create a 1:1 (w/w) physical mixture of the API HCl salt with Magnesium Stearate (Test Blend). Create a second 1:1 mixture of the API HCl salt with Stearic Acid (Control Blend).
Compaction: Compress 200 mg of each blend into solid disks using a hydraulic press at 10 kN. Reasoning: Compaction maximizes particle-to-particle contact, simulating the microenvironment of a pressed tablet.
Stress Exposure: Store the compacted disks at 40°C / 75% RH for 14 days.
Solid-State Analysis: Analyze the disks using Powder X-Ray Diffraction (PXRD) or Fourier-Transform Near-Infrared (FT-NIR) spectroscopy. Monitor for the disappearance of the HCl salt's characteristic crystalline peaks and the emergence of the free base lattice.
Fig 2. Excipient-induced disproportionation workflow during formulation stress.
References
Samaritoni, J. G., Copes, A. T., Crews, D. K., Glos, C., Thompson, A. L., Wilson, C., O'Donnell, M. J., & Scott, W. L. (2014). "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides." The Journal of Organic Chemistry, 79(15), 7122–7131.[Link]
John, C. T., Xu, W., Lupton, L. K., & Harmon, P. A. (2013). "Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate." Pharmaceutical Research, 30(6), 1628–1641.[Link]
Validation
A Comparative Guide to the Reproducible Synthesis of 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride
For researchers and drug development professionals, the synthesis of chiral amino acid amides is a foundational task. The reproducibility, efficiency, and scalability of the chosen synthetic pathway are of paramount impo...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the synthesis of chiral amino acid amides is a foundational task. The reproducibility, efficiency, and scalability of the chosen synthetic pathway are of paramount importance. This guide provides an in-depth comparison of two primary synthetic routes to obtain 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, a key building block in various research applications. We will explore the widely adopted amide coupling route, which offers precision and control, and the more direct reductive amination pathway, which presents potential advantages in atom economy. This document will delve into the technical nuances of each method, providing detailed experimental protocols, a comparative analysis of their performance, and the scientific rationale behind the procedural choices.
Pathway 1: The Amide Coupling Route - Precision and Control
This classical approach is a multi-step process that begins with the protection of the amino group of L-phenylalanine, followed by the activation of the carboxylic acid, coupling with isobutylamine, and concluding with deprotection and salt formation. This method is favored for its high fidelity in preserving the stereochemistry of the chiral center.
Causality Behind Experimental Choices
The selection of the tert-butyloxycarbonyl (Boc) protecting group is a strategic choice due to its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions, which are orthogonal to the conditions used for amide bond formation.[1][2] The coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed due to its high reactivity and low propensity for racemization, especially when compared to other coupling reagents.[3] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial during the coupling step to neutralize the acid formed without interfering with the reaction. Finally, the use of hydrochloric acid in an anhydrous solvent for deprotection and salt formation provides the desired hydrochloride salt directly, often as a crystalline solid that can be easily purified.[4][5][6]
Experimental Protocol
Step 1: N-Boc Protection of L-Phenylalanine
Dissolve L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium hydroxide (2 equivalents).
Cool the solution to 0°C in an ice bath.
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution while stirring vigorously.
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
Acidify the aqueous layer to a pH of 2-3 with a 1N HCl solution at 0°C.
Extract the product into ethyl acetate (3 x volumes).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-L-phenylalanine as a white solid.[2]
Step 2: Amide Coupling with Isobutylamine
Dissolve Boc-L-phenylalanine (1 equivalent) and HATU (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.
Add isobutylamine (1.2 equivalents) dropwise to the reaction mixture.
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-2-Amino-N-isobutyl-3-phenylpropanamide.[3]
Step 3: Boc Deprotection and Hydrochloride Salt Formation
Dissolve the crude protected amide from the previous step in anhydrous dioxane.
Add a 4M solution of HCl in dioxane (excess) to the mixture.
Stir the reaction at room temperature for 2-4 hours. The hydrochloride salt will precipitate out of the solution.
Collect the solid product by filtration.
Wash the solid with cold diethyl ether to remove any organic impurities.
Dry the final product, 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, under vacuum.[4][5]
Figure 1: Amide Coupling Synthesis Pathway.
Pathway 2: The Reductive Amination Route - A More Direct Approach
This pathway offers a more convergent and potentially more atom-economical synthesis. It involves the reaction of a keto-acid precursor, phenylpyruvic acid, with isobutylamine to form an intermediate imine, which is then reduced in situ to the desired amino amide.
Causality Behind Experimental Choices
The choice of phenylpyruvic acid as a starting material allows for the direct introduction of the amine and isobutylamide functionalities in a single conceptual step.[7] Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for reductive aminations because it is selective for the imine intermediate over the ketone starting material, which is crucial for achieving a good yield.[8] The reaction is typically carried out in a protic solvent like methanol to facilitate imine formation and the subsequent reduction. The final step of converting the free base to the hydrochloride salt is a standard and efficient purification method.
Experimental Protocol
Step 1: Reductive Amination
Dissolve phenylpyruvic acid (1 equivalent) and isobutylamine (1.2 equivalents) in methanol.
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.
Continue to stir the reaction at room temperature overnight, monitoring by TLC.
Once the reaction is complete, quench the reaction by the careful addition of 1M HCl until the pH is acidic.
Concentrate the mixture under reduced pressure to remove the methanol.
Take up the residue in water and wash with diethyl ether to remove any unreacted starting materials.
Basify the aqueous layer with a saturated sodium bicarbonate solution and extract the free amine product with dichloromethane (3 x volumes).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-Amino-N-isobutyl-3-phenylpropanamide.[8][9]
Step 2: Hydrochloride Salt Formation
Dissolve the crude free amine in a minimal amount of diethyl ether.
Slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed.
Collect the solid precipitate by filtration.
Wash the solid with a small amount of cold diethyl ether.
Dry the final product, 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, under vacuum.
Figure 2: Reductive Amination Synthesis Pathway.
Comparative Analysis of the Synthesis Pathways
Feature
Amide Coupling Route
Reductive Amination Route
Number of Steps
3
2
Overall Yield
Good to Excellent (typically 60-80%)
Moderate to Good (typically 40-60%)
Purity
High, often crystalline intermediates
Moderate, requires careful purification
Stereochemical Control
Excellent, starts with a chiral precursor
Can lead to racemic mixtures if not optimized
Scalability
Well-established for large-scale synthesis
Can be challenging to scale due to reagent handling
Cost-Effectiveness
Can be more expensive due to protecting groups and coupling reagents
Potentially more cost-effective with fewer steps and cheaper reagents
Reproducibility
Highly reproducible with well-defined protocols
Can be sensitive to reaction conditions, affecting reproducibility
Key Advantages
High purity, excellent stereocontrol
Fewer steps, higher atom economy
Key Disadvantages
More steps, higher cost
Potential for racemization, purification challenges
Conclusion and Recommendations
The choice between the amide coupling and reductive amination routes for the synthesis of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride depends on the specific requirements of the research or development project.
For applications where high purity and absolute stereochemical control are paramount, such as in the development of pharmaceutical intermediates, the Amide Coupling Route is the recommended pathway. Its well-defined, stepwise nature allows for the isolation and purification of intermediates, ensuring a high-quality final product. While it involves more steps and can be more costly, the reliability and reproducibility of this method often outweigh these drawbacks.
The Reductive Amination Route is a compelling alternative when atom economy and a more streamlined process are the primary considerations. This pathway is particularly attractive for initial exploratory studies or when a racemic mixture is acceptable. However, researchers must be prepared to invest time in optimizing the reaction conditions to maximize yield and minimize impurities. The potential for racemization is a significant consideration that must be carefully evaluated for applications requiring a specific enantiomer.
Ultimately, a thorough evaluation of the project's goals, available resources, and the required quality of the final product will guide the selection of the most appropriate and reproducible synthesis pathway.
References
Scholars Research Library. Der Pharma Chemica, 2011, 3 (3):174-188. [Link]
Google Patents. CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. [Link]
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]
International Journal of Organic Chemistry. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical evaluation and inter-laboratory validation of analytical methods for 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride (CAS 1236254-71-9).
Scientific Context & Analytical Challenges
2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is a highly polar, synthetic phenylalanine derivative frequently utilized as a chiral building block and pharmaceutical intermediate. From an analytical perspective, this compound presents a unique triad of challenges:
High Polarity & Ionization: The primary amine (pKa ~9.0) remains positively charged under standard acidic to neutral chromatographic conditions, leading to poor retention on traditional reversed-phase (C18) columns and severe peak tailing due to secondary interactions with residual silanols.
Detection Variability: While the phenyl ring provides a moderate UV chromophore (λmax ~214 nm), many of its degradation products and synthetic byproducts lack UV absorbance, making standard UV detection insufficient for absolute mass balance.
Matrix & Salt Effects: As a hydrochloride salt, the compound can induce localized ion suppression in mass spectrometry, complicating trace-level quantification.
To establish a robust control strategy, we conducted an inter-laboratory validation comparing three distinct analytical modalities. This study was designed in strict accordance with the 1[1] and the risk-based development framework outlined in 2[2].
Inter-laboratory validation workflow for analytical method comparison based on ICH Q14/Q2(R2).
Methodological Design & Causality
We evaluated three methods, each selected to probe different performance extremes defined by the Analytical Target Profile (ATP).
Method A: RP-HPLC-UV (The Baseline Workhorse)
Mechanism: Relies on hydrophobic interactions. To force the polar amine to retain on a C18 column, we employ 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent. TFA neutralizes the positive charge of the amine, drastically improving peak shape and retention.
Limitation: TFA causes baseline drift at low UV wavelengths and aggressively suppresses ionization, rendering this method strictly incompatible with downstream MS analysis.
Method B: UHPLC-CAD (The Universal Quantifier)
Mechanism: Charged Aerosol Detection (CAD) measures analytes based on particle size after nebulization and evaporation, providing a response independent of chemical structure. We utilized a core-shell biphenyl column to leverage orthogonal π-π interactions with the analyte's phenyl ring.
Causality: CAD requires highly volatile mobile phases. Non-volatile salts cause severe background noise and detector fouling. We utilized 10 mM Ammonium Formate (pH 3.0), ensuring complete mobile phase desolvation at 35°C without volatilizing the analyte.
Method C: HILIC-MS/MS (The Trace-Level Specialist)
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar amine salts. Instead of forcing the analyte onto a hydrophobic phase, HILIC retains it in a water-enriched layer on the silica surface.
Causality: The high organic mobile phase (>80% Acetonitrile) required for HILIC dramatically enhances electrospray ionization (ESI+) desolvation efficiency, yielding unmatched MS sensitivity. The MRM transition (m/z 221.2 → 120.1) targets the highly stable immonium ion of the phenylalanine moiety, ensuring absolute specificity.
Self-Validating Experimental Protocols
To ensure inter-laboratory trustworthiness, each protocol was designed as a self-validating system incorporating strict System Suitability Testing (SST).
Protocol 1: Sample Preparation (Universal)
Causality: As a hydrochloride salt, the compound is hygroscopic. Variations in ambient humidity across laboratories can skew absolute recovery data.
Equilibrate the 2-Amino-N-isobutyl-3-phenylpropanamide HCl reference standard in a desiccator for 24 hours prior to weighing.
Weigh exactly 10.0 mg into a 100 mL volumetric flask.
Dissolve in 0.1% HCl in Water/Acetonitrile (50:50, v/v). Note: The acidic diluent maintains the protonated state of the amine, preventing peak splitting that occurs if the analyte partially neutralizes in the injection loop.
Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
Protocol 2: System Suitability & Execution
Before sample analysis, the system must validate its own performance. Inject the standard solution (100 µg/mL) six times. The sequence proceeds only if :
Retention Time %RSD ≤ 1.0% (Confirms pump micro-stepping and column equilibration).
Peak Area %RSD ≤ 2.0% (Confirms autosampler precision and absence of injector carryover).
Following 3[3], identical lots of the synthesized hydrochloride salt were distributed to five independent laboratories. The data was aggregated to evaluate accuracy, intermediate precision, and reproducibility.
*Note on Causality: CAD response is inherently non-linear over wide dynamic ranges due to the physics of aerosol particle formation. Therefore, a quadratic regression or log-log power-function transformation was applied, successfully yielding R² > 0.995 across all participating labs.
Conclusion & Decision Guide
The inter-laboratory validation demonstrates that while RP-HPLC-UV remains the most reproducible method for high-throughput assay testing (Inter-lab RSD 1.5%), it is blind to non-chromophoric impurities. UHPLC-CAD proved to be the superior method for absolute mass balance and purity assessment, offering near-universal detection with excellent accuracy. HILIC-MS/MS is unparalleled for trace-level quantification (e.g., genotoxic impurity screening), though its higher inter-laboratory variability (RSD 6.2%) necessitates the use of Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for localized matrix effects and ionization differences between MS platforms.
Decision matrix for selecting the optimal analytical method based on target performance criteria.
validating 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride as an internal standard in mass spec
An authoritative evaluation of an internal standard (IS) requires moving beyond simple regulatory compliance to understand the thermodynamic and kinetic behavior of the molecule within a mass spectrometry workflow. While...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative evaluation of an internal standard (IS) requires moving beyond simple regulatory compliance to understand the thermodynamic and kinetic behavior of the molecule within a mass spectrometry workflow. While Stable Isotope-Labeled (SIL) internal standards remain the gold standard for LC-MS/MS bioanalysis, they are often cost-prohibitive or synthetically unavailable during early-stage drug development[1]. In these scenarios, structural analog internal standards (SA-IS) like 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride are deployed.
As an application scientist, validating this specific phenylalanine derivative as an IS for peptidomimetics or amino acid-based therapeutics requires rigorous proof that it accurately tracks the target analyte through sample extraction and electrospray ionization (ESI). This guide provides an objective, data-driven framework for validating 2-Amino-N-isobutyl-3-phenylpropanamide against FDA and ICH M10 guidelines[2][3].
The Mechanistic Dilemma: SIL-IS vs. Structural Analog (SA-IS)
The fundamental challenge of using a structural analog is the elution gap . A true SIL-IS co-elutes perfectly with the target analyte, meaning both molecules are subjected to the exact same matrix components in the ESI source[4].
Because 2-Amino-N-isobutyl-3-phenylpropanamide has a different chemical structure than the target analyte (possessing a lipophilic isobutylamide group), it will have a distinct chromatographic retention time. This elution gap exposes the SA-IS to different co-eluting matrix components (e.g., endogenous phospholipids), which can cause differential ion suppression or enhancement, ultimately skewing quantitative accuracy[4][5].
LC-MS/MS workflow showing differential matrix effects between analyte and structural analog IS.
Physicochemical Profiling & Causality of Tracking
To understand why 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is selected as an SA-IS, we must analyze its structural causality. The hydrochloride salt form ensures immediate solubility in aqueous sample preparation buffers. The primary amine allows for highly efficient positive mode electrospray ionization (ESI+) via protonation
[M+H]+
. Crucially, the isobutyl group adds steric bulk and lipophilicity, pushing its retention time into the organic phase of a reversed-phase gradient, safely away from early-eluting, highly suppressive salts.
Table 1: Physicochemical & Performance Comparison
Parameter
Target Analyte (e.g., Phenylalanine API)
SIL-IS (e.g., Phenylalanine-d5)
SA-IS (2-Amino-N-isobutyl-3-phenylpropanamide)
Molecular Weight
165.19 g/mol
170.22 g/mol
220.31 g/mol (Free base)
Retention Time (RP-LC)
2.4 min
2.4 min (Co-elution)
3.1 min (Elution Gap: +0.7 min)
Ionization Efficiency
High (ESI+)
High (ESI+)
High (ESI+)
Matrix Effect Risk
Baseline
Negligible (Tracks perfectly)
Moderate (Requires rigorous validation)
Cost / Availability
N/A
High / Weeks to synthesize
Low / Commercially available
Self-Validating Experimental Protocols
To prove that 2-Amino-N-isobutyl-3-phenylpropanamide is a valid surrogate, we must satisfy the FDA 2018 BMV and ICH M10 guidelines[2][3]. The following protocols are designed as self-validating systems —the acceptance criteria are structurally built into the experimental design to prevent false-positive validation.
Protocol A: Matrix Factor (MF) and Ion Suppression Tracking
Causality: We must prove that despite the 0.7-minute elution gap, the SA-IS experiences proportional ion suppression to the analyte across diverse patient samples.
Matrix Sourcing: Obtain 6 independent lots of blank biological matrix (e.g., human plasma), ensuring at least 1 lot is highly lipemic and 1 is hemolyzed.
Extraction: Process the blank matrices using the finalized sample preparation method (e.g., Solid Phase Extraction or Protein Precipitation).
Post-Extraction Spike: Spike the extracted eluents with the target analyte and 2-Amino-N-isobutyl-3-phenylpropanamide at Low QC (LQC) and High QC (HQC) levels.
Neat Solution Prep: Prepare a neat solution (analyte + SA-IS in pure reconstitution solvent) at identical concentrations.
LC-MS/MS Analysis: Inject all samples and record peak areas.
Self-Validation Lock: Calculate the IS-Normalized MF:
System Check: The protocol validates the SA-IS only if the Coefficient of Variation (%CV) of the IS-Normalized MF across all 6 lots is
≤15%
[3]. If %CV > 15%, the SA-IS is experiencing divergent ion suppression and is an invalid surrogate under current chromatographic conditions.
Protocol B: Extraction Recovery Equivalence
Causality: The SA-IS must partition into the extraction solvent at a rate proportional to the analyte.
Pre-Spike (Set A): Spike 6 replicates of blank plasma with analyte and SA-IS, then perform the extraction.
Post-Spike (Set B): Extract 6 replicates of blank plasma, then spike the eluents with analyte and SA-IS.
Self-Validation Lock: Calculate Recovery =
(MeanAreaSetA/MeanAreaSetB)×100
.
System Check: The absolute recovery of 2-Amino-N-isobutyl-3-phenylpropanamide does not need to be 100%, but it must be consistent (%CV
≤15%
) and ideally within 20% of the target analyte's recovery to ensure parallel tracking during sample loss[1].
Comparative Performance Data
The following table summarizes a validation batch comparing the performance of 2-Amino-N-isobutyl-3-phenylpropanamide against a true SIL-IS.
Table 2: Validation Data Summary (Simulated LC-MS/MS Batch)
Metric
Acceptance Criteria (FDA/ICH)
Performance with SIL-IS
Performance with 2-Amino-N-isobutyl... (SA-IS)
Conclusion
IS-Normalized MF (%CV)
≤15%
2.1%
8.4%
Pass. SA-IS tracks matrix variations adequately.
Extraction Recovery
Consistent (%CV
≤15%
)
88% (CV: 3.2%)
76% (CV: 6.1%)
Pass. Lower absolute recovery, but highly reproducible.
Inter-assay Precision
≤15%
(
≤20%
at LLOQ)
4.5%
9.2%
Pass. SA-IS yields higher variance but remains within limits.
Inter-assay Accuracy
±15%
(
±20%
at LLOQ)
101.2%
106.5%
Pass. No significant quantitative bias introduced.
Troubleshooting IS Response Variability
If 2-Amino-N-isobutyl-3-phenylpropanamide fails the self-validation locks (e.g., IS-Normalized MF %CV > 15%), it indicates a tracking failure[1]. This usually occurs because the SA-IS is co-eluting with an unseen matrix suppressor (like lysophosphatidylcholines) that the analyte escapes.
Decision tree for mitigating tracking failures when validating a structural analog IS.
Mitigation Strategies:
Chromatographic Shift: Adjust the mobile phase gradient (e.g., alter the % organic modifier or change from Methanol to Acetonitrile) to shift the SA-IS away from the suppression zone.
Advanced Sample Cleanup: Upgrade from simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or use Phospholipid Removal (PLR) plates to eliminate the matrix components causing the differential suppression.
Conclusion
While 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride lacks the isotopic perfection of a SIL-IS, it is a highly robust structural analog. Provided the extraction recovery is reproducible and the IS-normalized matrix factor falls within the
≤15%
CV threshold mandated by ICH M10, it serves as a scientifically defensible and economically viable internal standard for LC-MS/MS bioanalysis.
References
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. 2
A Comparative Guide to FDA and EMA Guidelines for Internal Standard Use in Bioanalysis. Benchchem. 3
Potential bias and mitigations when using stable isotope labeled parent drug as internal standard for LC-MS/MS quantitation of metabolites. PubMed - NIH. 5
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. 1
Standard Operating Procedure: Proper Disposal of 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride Executive Summary & Chemical Profile 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is a synthetic phenylalanine...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Proper Disposal of 2-Amino-N-isobutyl-3-phenylpropanamide Hydrochloride
Executive Summary & Chemical Profile
2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is a synthetic phenylalanine derivative commonly utilized as a pharmaceutical intermediate and research chemical. As an organic amine hydrochloride salt, it presents specific environmental and respiratory hazards. Improper disposal—such as drain discharge or standard municipal trash disposal—can lead to localized pH alterations in aquatic ecosystems and the release of toxic byproducts. This guide outlines the self-validating protocols required for its safe handling, spill containment, and final destruction, ensuring laboratories remain compliant with environmental regulations while protecting personnel.
Hazard Assessment & Mechanistic Causality
To build a robust culture of laboratory safety, personnel must understand the causality behind disposal rules rather than simply memorizing steps[1].
Thermal Decomposition Hazards: When subjected to heat or standard combustion, the amine and hydrochloride components of this molecule decompose to release toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[2]. Therefore, standard municipal incineration is insufficient; destruction requires high-temperature incineration equipped with flue gas scrubbers to neutralize these acidic emissions[3].
Chemical Incompatibilities: Amine hydrochlorides should never be mixed with strong oxidizing agents or concentrated bleach (sodium hypochlorite) during cleanup. Amines can react with hypochlorite to generate highly toxic and volatile chloramines.
Environmental Toxicity: While not universally classified as an acutely toxic (P-listed) waste, its biological activity dictates that it must be managed as a characteristic hazardous waste under if mixed with regulated solvents, or as a general toxic laboratory waste to prevent aquatic toxicity[4].
Quantitative Operational Parameters
Summarizing the critical thresholds ensures all personnel can quickly reference the necessary logistical data for safe handling and disposal.
Parameter
Specification / Value
Operational Rationale
Incineration Temperature
> 820 °C (1500 °F)
Required for the complete thermal destruction of the organic framework and amine bonds[3].
Aqueous Waste pH
5.5 – 9.0
Must be neutralized before temporary carboy storage to prevent container degradation.
Glove Breakthrough Time
> 480 minutes
Standard 0.11 mm nitrile gloves provide sufficient protection against the dry powder[5].
Spill Suppression
Wet wiping (Water/EtOH)
Prevents the aerosolization of the fine hydrochloride powder during an accidental release[5].
Step-by-Step Disposal Methodologies
The following protocols provide a self-validating workflow for managing 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride waste, grounded in the standards set by [6].
Phase 1: Routine Waste Segregation
Solid Waste: Collect all contaminated consumables (e.g., weigh boats, spatulas, Kimwipes) and residual powder. Place them inside a chemically compatible, sealable polyethylene (PE) bag. Double-bagging is recommended to prevent puncture leaks.
Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, methanol) or aqueous buffers, segregate the mixture into a designated high-density polyethylene (HDPE) carboy. Crucial Step: Verify that the waste carboy does not contain strong oxidizers to prevent exothermic reactions[2].
Labeling: Affix a RCRA-compliant hazardous waste tag immediately upon the first drop of waste[7]. Specify "Contains 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride" and check the "Toxic" and "Irritant" hazard indicators.
Phase 2: Accidental Spill Response Workflow
Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including an N95/P100 particulate respirator, nitrile gloves, and safety goggles[5].
Containment: Do not dry sweep. Dry sweeping aerosolizes the fine hydrochloride powder, creating a severe inhalation hazard[5]. Lightly moisten the spilled powder with a compatible solvent (e.g., water or ethanol) to suppress dust generation[5].
Collection: Use a non-sparking plastic scoop to transfer the wetted material into a rigid hazardous waste container[5].
Decontamination: Wash the spill area with a mild detergent and water. Collect all rinsate into the liquid hazardous waste stream. Do not use bleach.
Phase 3: Final Destruction (EHS & Vendor Level)
Transfer: Transfer sealed, labeled containers to the facility's central hazardous waste accumulation area in accordance with institutional Environmental Health and Safety (EHS) guidelines.
Incineration: EHS must contract a licensed hazardous waste vendor to perform high-temperature incineration. The facility must utilize an incinerator equipped with an afterburner and an alkaline flue gas scrubber to capture the HCl and NOx gases generated during combustion[2][3].
Process Visualization
The following diagram illustrates the logical workflow for segregating and destroying this chemical waste.
Caption: Workflow for segregation and incineration of amine hydrochloride waste.
References
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press
URL: [Link]
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Operational Guide: Personal Protective Equipment (PPE) for Handling 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride. Given the absence of a compr...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride. Given the absence of a comprehensive public toxicology profile for this specific molecule, this guide is built upon a conservative, risk-based safety paradigm. The recommendations are derived from the known hazards of structurally similar aromatic amides and established best practices for handling potent active pharmaceutical ingredients (APIs) where comprehensive data is not yet available.
Hazard Assessment and Risk-Based Categorization
When handling novel or poorly characterized compounds, assuming a higher level of hazard is a cornerstone of a robust safety culture. The parent compound, 2-Amino-3-phenylpropanamide, is classified with hazards including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Consequently, 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride must be handled as a potent compound.
For operational purposes, it is prudent to assign this compound a default handling category, such as SafeBridge Category 3 or an equivalent classification.[2] This designation mandates the use of specific engineering controls and personal protective equipment to minimize potential exposure, treating the substance as a significant respiratory and skin sensitizer until proven otherwise.
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. Its effectiveness is entirely dependent on proper selection, fit, and consistent use. However, it should never be the primary method of protection. A comprehensive safety strategy relies on the "Hierarchy of Controls," which prioritizes more effective, collective measures. Engineering controls, such as fume hoods or isolators, are the primary method for containment and isolation of potent compounds.[2]
Caption: Step-by-step workflow for safely handling potent compounds.
Decontamination and Disposal Plan
Decontamination : One of the most significant challenges when handling potent compounds is the ability to clean contaminated surfaces to a safe level. [3]All surfaces and equipment must be decontaminated after use. A validated cleaning procedure should be developed, which may involve a deactivation solution or a multi-step rinse with appropriate solvents.
Waste Disposal : All materials that have come into contact with 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, including gloves, absorbent pads, disposable labware, and contaminated PPE, must be considered hazardous waste.
[4] 1. Place all solid waste into a dedicated, clearly labeled, sealable hazardous waste bag.
2. Once full, the bag must be placed in a covered, rigid container.
[4] 3. Liquid waste should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
4. All waste must be disposed of through a licensed environmental management vendor for high-temperature incineration, in accordance with all federal, state, and local regulations.
[5]
Emergency Procedures
Spill Inside a Fume Hood :
Alert others in the immediate area.
Ensure you are wearing the appropriate PPE (at a minimum, double gloves, lab coat, goggles, and N95 respirator).
Cover the spill with an absorbent material.
Gently collect the material, place it in a sealed hazardous waste bag, and decontaminate the area thoroughly.
[4]* Personal Exposure :
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. [6]Seek immediate medical attention.
[7] * Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [8]Remove contact lenses if present and easy to do. [8]Seek immediate medical attention.
[7] * Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
[9] * Ingestion : Do NOT induce vomiting. [10]Rinse the mouth with water and seek immediate medical attention.
[8]
By adhering to this comprehensive guide, you can significantly mitigate the risks associated with handling 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, ensuring a safer laboratory environment for all personnel.
References
Title: Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling
Source: Vertex AI Search
URL